N-(4-Carboxycyclohexylmethyl)maleimide
Description
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQILVUYCDHSGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145980 | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-82-2, 69907-67-1 | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(4-Carboxycyclohexylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxycyclohexylmethyl)maleimide is a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. Its unique structure, featuring a reactive maleimide group and a terminal carboxylic acid, allows for the covalent linkage of diverse molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a focus on its role in the synthesis of advanced therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its bifunctional nature is central to its utility, enabling sequential or orthogonal conjugation strategies. The maleimide moiety exhibits high reactivity towards sulfhydryl groups, while the carboxylic acid can be activated to react with primary amines.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |
| Molecular Weight | 237.25 g/mol | [1] |
| CAS Number | 64987-82-2 | [1][3] |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | 91 °C | TCI Chemicals |
| Solubility | Soluble in DMSO (≥ 200 mg/mL), Methanol. | MedChemExpress, TCI Chemicals |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
Spectral Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methylene protons adjacent to the maleimide nitrogen, and the vinyl protons of the maleimide ring. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region. The methylene protons would likely be a doublet, and the maleimide protons a singlet in the downfield region.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum would display signals for the carbonyl carbons of the maleimide and the carboxylic acid, the vinyl carbons of the maleimide, and the aliphatic carbons of the cyclohexyl ring and the methylene bridge. The carbonyl carbons would be the most downfield signals.
FT-IR Spectroscopy (Expected)
The infrared spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the maleimide groups. C-H stretching and bending vibrations for the aliphatic and vinyl protons would also be present.
Mass Spectrometry (Expected)
The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (237.25 g/mol ). Fragmentation patterns would likely involve cleavage at the C-N bond connecting the cyclohexylmethyl group to the maleimide ring.
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of N-substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding primary amine.[4][5]
Step 1: Synthesis of N-(4-Carboxycyclohexylmethyl)maleamic Acid
-
Dissolve maleic anhydride in a suitable solvent such as anhydrous ether or dichloromethane in a round-bottom flask equipped with a stirrer.
-
Separately, dissolve an equimolar amount of 4-(aminomethyl)cyclohexanecarboxylic acid in a compatible solvent.
-
Slowly add the amine solution to the maleic anhydride solution with continuous stirring at room temperature.
-
The formation of the maleamic acid intermediate will often result in its precipitation.
-
Continue stirring for a specified period to ensure the reaction goes to completion.
-
Collect the solid product by filtration and wash with a cold solvent.
Step 2: Cyclization to this compound
-
Suspend the dried maleamic acid in acetic anhydride containing a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture with stirring to facilitate the cyclization reaction, which involves the elimination of a water molecule.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the maleimide product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Bioconjugation Protocol: Thiol-Maleimide Ligation
This protocol describes the general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) to this compound.
-
Activation of the Carboxylic Acid (if necessary): If the carboxylic acid end of the linker is to be conjugated first, it can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form an NHS ester.
-
Dissolution of Reactants: Dissolve the thiol-containing molecule in a suitable buffer, typically with a pH between 6.5 and 7.5 to ensure the thiol is in its reactive thiolate form while minimizing hydrolysis of the maleimide. Dissolve the this compound in an organic co-solvent like DMSO before adding it to the aqueous buffer.
-
Conjugation Reaction: Add the dissolved maleimide linker to the solution of the thiol-containing molecule. The reaction is typically carried out at room temperature with gentle stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Quenching: Once the reaction is complete, any unreacted maleimide can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purification: The resulting conjugate is purified from excess reagents and byproducts using methods like size-exclusion chromatography, dialysis, or preparative HPLC.
Applications in Drug Development
PROTAC Synthesis
This compound serves as a versatile linker in the construction of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The synthesis of a PROTAC using this linker typically involves a sequential conjugation strategy. First, one of the ligands (either for the target protein or the E3 ligase) is attached to the carboxylic acid end of the linker. The resulting intermediate is then reacted with the second ligand via the maleimide-thiol reaction.
References
- 1. scbt.com [scbt.com]
- 2. N-[4-(-Carboxycyclohexylmethyl)]maleimide [lgcstandards.com]
- 3. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 4. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide and its Role in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxycyclohexylmethyl)maleimide and its activated N-hydroxysuccinimide (NHS) ester, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are pivotal heterobifunctional crosslinkers in the fields of biochemistry and drug development. Their unique architecture enables the covalent linkage of biomolecules, a cornerstone in the creation of advanced therapeutics and diagnostics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the structure, function, and application of these reagents, including detailed experimental protocols and quantitative data.
Core Concepts: Structure and Function
This compound is a molecule featuring a maleimide group and a terminal carboxylic acid connected by a cyclohexylmethyl spacer. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The terminal carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester (forming SMCC), to react with primary amines, such as those on lysine residues of proteins.[1][2][3][4][5]
This dual-reactivity allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.[1] The cyclohexane ring in the spacer arm enhances the stability of the maleimide group, making it less prone to hydrolysis compared to other linkers.[2][6] This stability is crucial for the preparation and storage of maleimide-activated intermediates.[1][6]
The primary application of this molecule, particularly in its SMCC form, is in the development of ADCs.[][8][9] In this context, the NHS ester of SMCC first reacts with lysine residues on a monoclonal antibody. Subsequently, the maleimide group of the antibody-linker conjugate reacts with a thiol-containing cytotoxic drug.[8] This creates a stable, non-cleavable linkage that ensures the potent drug is delivered specifically to target cells recognized by the antibody.[10]
Quantitative Data
A summary of the key quantitative parameters for SMCC is presented below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₆H₁₈N₂O₆ | [2] |
| Molecular Weight | 334.3 g/mol | [2] |
| Spacer Arm Length | 8.3 Å | [2][6] |
| Optimal pH for NHS Ester Reaction (Amine Coupling) | 7.0 - 9.0 | [1][6] |
| Optimal pH for Maleimide Reaction (Thiol Coupling) | 6.5 - 7.5 | [3][6] |
Experimental Protocols
Detailed methodologies for the use of SMCC in the preparation of antibody-drug conjugates are provided below. These protocols are generalized and may require optimization for specific antibodies and drug payloads.
Protocol 1: Antibody Activation with SMCC
This protocol details the modification of an antibody to introduce reactive maleimide groups.
Materials:
-
Antibody solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-8.0)
-
SMCC crosslinker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody in the amine-free reaction buffer. Ensure the buffer is devoid of primary amines like Tris, which would compete with the reaction.[8]
-
SMCC Solution Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. SMCC is sensitive to moisture.[8]
-
Antibody Activation: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The optimal molar excess depends on the antibody concentration and the desired level of modification.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[3][6]
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[6] The resulting maleimide-activated antibody is now ready for conjugation to a thiol-containing molecule.
Protocol 2: Conjugation of Maleimide-Activated Antibody with a Thiol-Containing Drug
This protocol outlines the reaction between the activated antibody and a drug payload.
Materials:
-
Maleimide-activated antibody (from Protocol 1)
-
Thiol-containing drug
-
Degassed conjugation buffer (e.g., PBS, pH 6.5-7.5)
-
DMSO or DMF (if needed to dissolve the drug)
Procedure:
-
Drug Preparation: Dissolve the thiol-containing drug in the conjugation buffer. If the drug is not readily soluble in aqueous buffers, it can be first dissolved in a minimal amount of DMSO or DMF and then added to the reaction mixture.
-
Conjugation Reaction: Add the thiol-containing drug to the maleimide-activated antibody solution. A typical molar ratio is 1.5 to 5 moles of drug per mole of antibody, but this should be optimized.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under gentle agitation. The reaction should be protected from light if the drug is light-sensitive.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or N-acetylcysteine can be added to react with any remaining maleimide groups.
-
Purification: The resulting ADC should be purified to remove unreacted drug and antibody, as well as any aggregates. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[8]
Visualizing the Process: Diagrams
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of SMCC-mediated bioconjugation.
Caption: Experimental workflow for ADC production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. cephamls.com [cephamls.com]
- 5. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. SMCC - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Synthesis of N-(4-Carboxycyclohexylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(4-Carboxycyclohexylmethyl)maleimide, a valuable bifunctional linker molecule frequently employed in bioconjugation and drug development. The synthesis follows a well-established two-step pathway involving the formation of a maleamic acid intermediate, followed by cyclodehydration to yield the final maleimide product. This guide details the experimental protocols, presents key quantitative data, and provides visualizations of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound proceeds via a two-step reaction. The first step involves the nucleophilic addition of the primary amine of 4-(aminomethyl)cyclohexanecarboxylic acid to maleic anhydride. This reaction opens the anhydride ring to form the intermediate, N-(4-Carboxycyclohexylmethyl)maleamic acid. The second step is a dehydration reaction, typically facilitated by a chemical dehydrating agent and heat, which results in the cyclization of the maleamic acid to form the stable five-membered maleimide ring.
Caption: General two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of N-substituted maleimides and have been adapted for the specific synthesis of this compound.[1]
Step 1: Synthesis of N-(4-Carboxycyclohexylmethyl)maleamic Acid
This step involves the formation of the maleamic acid intermediate through the reaction of 4-(aminomethyl)cyclohexanecarboxylic acid and maleic anhydride.
Materials:
-
4-(Aminomethyl)cyclohexanecarboxylic acid
-
Maleic anhydride
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen (N₂) gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask flushed with dry nitrogen, dissolve maleic anhydride in anhydrous dichloromethane.
-
In a separate flask, dissolve an equimolar amount of 4-(aminomethyl)cyclohexanecarboxylic acid in anhydrous dichloromethane.
-
Slowly add the 4-(aminomethyl)cyclohexanecarboxylic acid solution to the maleic anhydride solution dropwise at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After 2 hours, the solvent is typically removed under reduced pressure to yield the crystalline N-(4-Carboxycyclohexylmethyl)maleamic acid. The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the cyclodehydration of the maleamic acid intermediate to form the final maleimide product.
Materials:
-
N-(4-Carboxycyclohexylmethyl)maleamic acid (from Step 1)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To the crystalline N-(4-Carboxycyclohexylmethyl)maleamic acid obtained in Step 1, add acetic anhydride and anhydrous sodium acetate.
-
Stir the mixture at 70°C overnight (approximately 15-20 hours).
-
After cooling to room temperature, pour the reaction mixture into an ice-water bath.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by crystallization from a hexane/ethyl acetate mixture or by flash chromatography.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Step 1: Maleamic Acid Formation | Step 2: Cyclodehydration |
| Solvent | Dichloromethane | Acetic Anhydride |
| Reagents | 4-(Aminomethyl)cyclohexanecarboxylic acid, Maleic Anhydride | Anhydrous Sodium Acetate |
| Temperature | Room Temperature | 70°C |
| Reaction Time | 2 hours | 15-20 hours |
| Purification | Solvent Evaporation | Crystallization or Flash Chromatography |
Table 2: Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected 1H NMR Signals (in CDCl₃) | Expected 13C NMR Signals (in CDCl₃) |
| N-(4-Carboxycyclohexylmethyl)maleamic Acid | C₁₂H₁₇NO₅ | 255.27 | White Crystalline Solid | Signals for cyclohexyl protons, methylene protons adjacent to nitrogen, vinyl protons of maleamic acid, and carboxylic acid proton. | Signals for carbonyl carbons of the amide and carboxylic acid, vinyl carbons, cyclohexyl carbons, and the methylene carbon. |
| This compound | C₁₂H₁₅NO₄ | 237.25 | White to off-white solid | Signals for cyclohexyl protons, methylene protons adjacent to nitrogen, and a singlet for the two equivalent vinyl protons of the maleimide ring. | Signals for the two equivalent carbonyl carbons of the imide, the two equivalent vinyl carbons of the maleimide ring, cyclohexyl carbons, and the methylene carbon. |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: A workflow diagram detailing the synthesis and purification of this compound.
References
An In-Depth Technical Guide to Maleimide Reaction Chemistry with Thiols for Researchers, Scientists, and Drug Development Professionals
The conjugation of maleimides with thiols represents a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under physiological conditions. This Michael addition reaction facilitates the formation of stable thioether bonds, a critical linkage in the construction of antibody-drug conjugates (ADCs), PEGylated proteins, and various other functionalized biomolecules. This guide provides a comprehensive overview of the core principles governing the maleimide-thiol reaction, including its mechanism, kinetics, and the influence of key reaction parameters. It further delves into common side reactions and offers detailed experimental protocols for monitoring and characterizing these conjugation reactions.
The Core Reaction: Michael Addition of Thiols to Maleimides
The fundamental reaction involves the nucleophilic attack of a thiolate anion on one of the electron-deficient vinyl carbons of the maleimide ring. This process, a classic Michael-type addition, results in the formation of a stable succinimidyl thioether linkage.[1][2] The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific modification of cysteine residues over other nucleophilic amino acid side chains like lysine.[4]
The reactivity of the thiol is dictated by its pKa, as the deprotonated thiolate is the active nucleophilic species.[5] Consequently, the reaction rate is significantly influenced by the pH of the reaction medium.
Caption: Mechanism of the Thiol-Maleimide Michael Addition Reaction.
Quantitative Analysis of Reaction Kinetics
The efficiency of the maleimide-thiol conjugation is critically dependent on the reaction kinetics. The following tables summarize key quantitative data on the reaction rates and the influence of various factors.
Thiol-Maleimide Reaction Kinetics
The reaction between thiols and maleimides typically follows second-order kinetics. The rate is dependent on the specific structures of the thiol and maleimide, as well as the reaction conditions.
| Thiol | Maleimide | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cysteine | N-ethylmaleimide (NEM) | 7.4 | 25 | 100 - 1000[3] |
| Glutathione (GSH) | 1-OH (GSH probe) | 7.4 | 25 | 6.98 x 10⁻²[6] |
| 2-Mercaptoethanol | N-phenylmaleimide | 7.0 | 22 | Varies with hydrophobicity[7] |
Influence of pH on Reaction Rate
The reaction rate is highly pH-dependent due to the requirement for the deprotonated thiolate anion. As the pH increases towards and beyond the pKa of the thiol, the concentration of the thiolate increases, leading to a faster reaction. However, at pH values above 7.5, competing side reactions become more prominent.[8]
| pH | Relative Reaction Rate | Notes |
| < 6.5 | Slower | Thiol is predominantly protonated (R-SH), reducing nucleophilicity. |
| 6.5 - 7.5 | Optimal | Balances thiol reactivity with maleimide stability and selectivity.[3] |
| > 7.5 | Faster, but less specific | Increased rate of maleimide hydrolysis and reaction with amines.[8] |
Competing Side Reactions
Several side reactions can compete with the desired thiol-maleimide conjugation, impacting the yield and homogeneity of the final product. Understanding and controlling these side reactions is crucial for successful bioconjugation.
Caption: Major Side Reactions of the Thiol-Maleimide Adduct.
Hydrolysis of the Maleimide Ring
In aqueous solutions, particularly at neutral to alkaline pH, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[9][10][11] This side reaction can significantly reduce the conjugation efficiency if the maleimide reagent is pre-incubated in aqueous buffer before the addition of the thiol.
Quantitative Data on Maleimide Hydrolysis:
| Maleimide Derivative | pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Half-life |
| 8-arm-PEG10k-maleimide | 7.4 | 20 | 1.24 x 10⁻⁵ | - |
| 8-arm-PEG10k-maleimide | 7.4 | 37 | 6.55 x 10⁻⁵ | - |
| N-phenyl maleimide | 7.4 | 37 | - | ~55 min[6] |
| N-fluorophenyl maleimide | 7.4 | 37 | - | ~28 min[6] |
Retro-Michael Reaction and Thiol Exchange
The thioether bond formed in the succinimidyl ring is not completely stable and can undergo a retro-Michael reaction, leading to the dissociation of the thiol from the maleimide.[12][13] In a biological environment rich in other thiols, such as glutathione (GSH), this can result in "thiol exchange," where the conjugated molecule is transferred to other thiol-containing species, leading to off-target effects.[4][14]
Quantitative Data on Retro-Michael Reaction (Thiol Exchange):
| Thiol-Maleimide Adduct | Competing Thiol | Half-life of Conversion (h) |
| 4-mercaptophenylacetic acid (MPA) - N-ethyl maleimide (NEM) | Glutathione | 3.1 - 18[4] |
| 4-mercaptohydrocinnamic acid (MPP) - N-substituted maleimides | Glutathione | 3.6 - 258[4] |
| N-acetyl-L-cysteine (NAC) - N-substituted maleimides | Glutathione | 3.6 - 258[4] |
| PEG-MPP Adduct | Glutathione | - |
| PEG-DMMPP Adduct | Glutathione | - |
Pseudo-first order reaction constants for the retro-Michael addition of PEG-MPP and PEG-DMMPP adducts in the presence of glutathione were found to be 0.039 ± 0.006 h⁻¹ and 0.031 ± 0.003 h⁻¹, respectively.[12]
Thiazine Rearrangement
When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine residue, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a six-membered thiazine ring.[2][15][16][17] This rearrangement is more prominent at neutral to basic pH and is driven by the nucleophilic attack of the N-terminal amine on the succinimide ring.[2] While this forms a stable linkage, it alters the chemical structure of the conjugate, which may have implications for its biological activity and analytical characterization. The rate of thiazine formation is influenced by the amino acid sequence adjacent to the N-terminal cysteine.[15][16]
Experimental Protocols
Accurate monitoring and characterization of the thiol-maleimide reaction are essential for optimizing conjugation efficiency and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Caption: General Experimental Workflow for Monitoring Thiol-Maleimide Reactions.
General Protocol for Thiol-Maleimide Conjugation
-
Buffer Preparation: Prepare a degassed buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) with a pH between 6.5 and 7.5. The buffer should be free of any extraneous thiols.
-
Thiol Solution: Dissolve the thiol-containing molecule in the prepared buffer. If disulfide bonds are present, pre-treat the solution with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and does not need to be removed prior to the maleimide addition.
-
Maleimide Solution: Immediately before use, dissolve the maleimide reagent in a minimal amount of a dry, water-miscible organic solvent such as DMSO or DMF.
-
Reaction: Add the maleimide solution to the thiol solution with gentle mixing. A molar excess of the maleimide (typically 1.5 to 20-fold) is often used to ensure complete reaction of the thiol.
-
Incubation: Incubate the reaction mixture at room temperature (20-25 °C) or at 4 °C for a slower, more controlled reaction. The reaction time can range from 30 minutes to several hours and should be optimized by monitoring the reaction progress.
-
Quenching: (Optional) To stop the reaction, an excess of a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) can be added to consume any unreacted maleimide.
-
Purification: Purify the conjugate using standard techniques such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.
Monitoring Reaction Kinetics by HPLC
Reverse-phase HPLC (RP-HPLC) is a widely used method for monitoring the progress of the conjugation reaction.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Procedure: a. At various time points, withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a large volume of Mobile Phase A. c. Inject the quenched sample onto the C18 column. d. Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes). e. Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm for proteins, or the absorbance maximum of a chromophoric maleimide).
-
Data Analysis: a. Identify the peaks corresponding to the starting materials and the product based on their retention times. b. Integrate the peak areas to determine the relative concentrations of each species over time. c. Calculate the percentage conversion and determine the reaction rate constants by fitting the data to appropriate kinetic models.[15][18]
Characterization by NMR Spectroscopy
NMR spectroscopy provides detailed structural information about the reactants and products, confirming the formation of the desired thioether bond and allowing for the detection of side products.
-
Sample Preparation: Prepare the reaction mixture in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer). The concentration of the reactants should be high enough for detection by NMR (typically in the millimolar range).
-
Acquisition: Acquire one-dimensional (e.g., ¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra at different time points during the reaction.
-
Data Analysis: a. The disappearance of the characteristic maleimide vinyl proton signal (typically around 6.8 ppm) indicates the consumption of the maleimide.[11] b. The appearance of new signals corresponding to the succinimidyl thioether product confirms the conjugation. c. The chemical shifts of the protons adjacent to the newly formed thioether bond can be used to characterize the product structure. d. NMR can also be used to identify and quantify side products such as the hydrolyzed maleimide or the thiazine rearrangement product.[19]
By understanding the fundamental chemistry and kinetics of the maleimide-thiol reaction and its associated side reactions, researchers and drug development professionals can optimize their conjugation strategies to produce well-defined, stable, and effective biomolecular conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid (CAS 64987-82-2): Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid (CAS 64987-82-2). This heterobifunctional crosslinking reagent is a cornerstone in the field of bioconjugation, enabling the covalent linkage of biomolecules. Its utility is primarily derived from the maleimide group's high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This document details the reaction mechanism, experimental protocols for conjugation, and its significant role in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted diagnostic agents.
Chemical and Physical Properties
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid is a white to off-white crystalline powder. Its structure features a cyclohexane ring that imparts stability, a carboxylic acid group for potential further modifications or to enhance solubility, and a highly reactive maleimide ring.
| Property | Value | Reference |
| CAS Number | 64987-82-2 | |
| Molecular Formula | C₁₂H₁₅NO₄ | |
| Molecular Weight | 237.25 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in methanol, DMSO, and DMF. Good solubility in water and other organic solvents. | [2] |
| IUPAC Name | 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Synonyms | N-(4-Carboxycyclohexylmethyl)maleimide, 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic Acid |
Synthesis
The synthesis of 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid is typically achieved through the reaction of trans-4-(aminomethyl)cyclohexanecarboxylic acid with maleic anhydride. The reaction involves the formation of a maleamic acid intermediate, followed by a cyclization/dehydration step to form the maleimide ring.
A general synthetic approach involves dissolving maleic anhydride in a suitable solvent and adding trans-4-(aminomethyl)cyclohexanecarboxylic acid. The reaction mixture is then heated to induce cyclization, followed by purification of the final product.[2]
Mechanism of Action: The Maleimide-Thiol Reaction
The primary utility of 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid lies in the specific and efficient reaction of its maleimide group with sulfhydryl (thiol) groups. This reaction, a Michael addition, forms a stable thioether bond. The reaction is highly selective for thiols over other functional groups present in biomolecules, particularly within a specific pH range.
Caption: Michael addition reaction between a thiol and a maleimide.
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Below this range, the reaction rate is significantly reduced due to the protonation of the thiol group. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and competitive reactions with primary amines can occur.
Experimental Protocols
The following protocols provide a general framework for the use of 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid and its derivatives (like the more commonly used N-hydroxysuccinimide ester, SMCC) in bioconjugation.
General Two-Step Protein-Protein Conjugation Workflow
This workflow is common when using the N-hydroxysuccinimide ester of 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid (SMCC) to link two proteins.
Caption: General workflow for protein-protein conjugation using SMCC.
Detailed Protocol for Protein Thiol Labeling
This protocol details the direct labeling of a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid (or its activated ester)
-
Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching reagent (optional): Cysteine or β-mercaptoethanol
-
Purification system: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Crosslinker Preparation: Prepare a stock solution of the maleimide reagent in an organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a free thiol group (e.g., cysteine) to a final concentration of 1-10 mM.
-
Purification: Remove excess, unreacted crosslinker and other small molecules from the conjugated protein by gel filtration or dialysis against an appropriate buffer.
-
Analysis: Characterize the conjugate to determine the degree of labeling and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Applications in Research and Drug Development
The robust and specific nature of the maleimide-thiol conjugation has led to its widespread adoption in various research and therapeutic applications.
Antibody-Drug Conjugates (ADCs)
A significant application of 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid derivatives, particularly SMCC, is in the construction of ADCs.[4][5] In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues. The stability of the thioether bond formed is crucial for the in vivo stability of the ADC.
Caption: Schematic of an ADC utilizing a maleimide-based linker.
PROTACs (Proteolysis Targeting Chimeras)
This compound can also be used as a linker in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Bioconjugation and Diagnostics
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid and its derivatives are extensively used to attach various labels to proteins and peptides for diagnostic and research purposes.[6] These labels can include:
-
Fluorescent dyes for imaging applications.
-
Biotin for affinity purification and detection.
-
Radiolabels for in vivo imaging and biodistribution studies.
-
Polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.
The ability to create stable bioconjugates is fundamental to many modern molecular biology and proteomics techniques.[6]
Conclusion
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid is a versatile and indispensable tool in the field of bioconjugation. Its well-defined and highly specific reactivity with thiol groups provides a reliable method for covalently linking biomolecules. The applications of this compound are vast, ranging from fundamental research in protein chemistry to the development of cutting-edge cancer therapies. A thorough understanding of its chemical properties and reaction kinetics is essential for its successful implementation in the design and synthesis of novel bioconjugates for research, diagnostics, and therapeutic purposes.
References
- 1. 反-4-(氨基甲基)环己烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. cephamls.com [cephamls.com]
- 4. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
The Role of N-(4-Carboxycyclohexylmethyl)maleimide in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxycyclohexylmethyl)maleimide is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique chemical architecture, featuring a maleimide group and a terminal carboxylic acid, enables the covalent linkage of biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), immunoassays, and various protein-based diagnostics and therapeutics. This technical guide provides a comprehensive overview of its mechanism of action, quantitative parameters, detailed experimental protocols, and visual representations of the underlying chemical processes. The structure of this compound allows for a two-step conjugation strategy, minimizing the formation of unwanted homodimers and offering precise control over the bioconjugation process.
Mechanism of Action: A Two-Step Conjugation Strategy
The utility of this compound lies in its ability to selectively react with two different functional groups in a sequential manner. This process involves the activation of the carboxyl group followed by the reaction of the maleimide group.
Step 1: Activation of the Carboxyl Group and Amine Coupling
The first step involves the activation of the terminal carboxylic acid to make it reactive towards primary amines (e.g., lysine residues on a protein). This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable amide bond. This reaction is most efficient in a slightly acidic to neutral pH range (pH 4.5-7.2) for the activation step and a slightly basic pH (pH 7.2-8.5) for the amine coupling step.
Step 2: Maleimide-Thiol Conjugation
Once the first biomolecule is functionalized with the maleimide group, the second step involves the reaction of the maleimide moiety with a sulfhydryl (thiol) group (e.g., from a cysteine residue) on a second biomolecule. This reaction is a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1][2][3] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1][2]
Quantitative Data
The efficiency and stability of bioconjugates prepared using this compound are influenced by various factors, including reaction conditions and the specific biomolecules involved. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| N-methylmaleimide and N-Boc-Cys-OMe | 40.2 | pH 8.0, 50 mM NaPi, 30% MeCN, 25°C |
| Carbonylacrylic reagent and N-Boc-Cys-OMe | 10.9 | pH 8.0, 50 mM NaPi, 30% MeCN, 25°C |
| N-methylated vinylpyridine and N-Ac-Cys-NH₂ | 18.2 | Not specified |
| Cyclopropenyl ketone and reduced glutathione | 595 | Not specified |
Table 2: Stability of the Thiosuccinimide Linkage
| Maleimide-Thiol Adduct | Condition | Half-life (t₁₂) |
| N-ethylmaleimide - 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 - 18 hours |
| N-ethylmaleimide - N-acetylcysteine | Incubated with glutathione | 20 - 80 hours |
| N-alkyl thiosuccinimide | pH 7.4, 22°C | 96 hours |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 32 hours |
| N-alkyl thiosuccinimide | pH 8.6, 22°C | 10 hours |
| N-phenyl thiosuccinimide | pH 7.4, 22°C | 6.4 hours |
| F-phenyl thiosuccinimide | pH 7.4, 22°C | 4.3 hours |
Table 3: Hydrolysis of N-Alkylmaleimides
| Compound | Condition | Observation |
| N-alkylmaleimides | pH 7-9 | Rate of hydrolysis is proportional to the concentration of both N-alkylmaleimide and hydroxide ion.[3] |
| N-alkylmaleimides | < pH 4 | Rate of hydrolysis is independent of pH.[3] |
| PC8 maleimide | pH 7 | ~20% hydrolysis in 3 days, ~70% in 14 days.[4] |
| PC8 maleimide | pH 8 | ~20% hydrolysis in 12 hours, 100% in 14 days.[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling
Materials:
-
This compound
-
Molecule to be conjugated (containing a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Dissolve the amine-containing molecule in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common starting point is a final concentration of 2-10 mM EDC and 5-10 mM NHS.
-
-
Activation of Carboxyl Groups:
-
Add the this compound stock solution to the Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.
-
-
Amine Coupling:
-
Add the activated and purified this compound-NHS ester to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting maleimide-activated molecule using a desalting column or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Maleimide-Thiol Conjugation
Materials:
-
Maleimide-activated molecule (from Protocol 1)
-
Thiol-containing molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine in PBS
-
Desalting column
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed Conjugation Buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide-activated molecule.
-
-
Conjugation Reaction:
-
Add the maleimide-activated molecule to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide-activated molecule is often used as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the final bioconjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted molecules and quenching reagents.
-
Visualizations
The following diagrams illustrate the key chemical reactions and a typical experimental workflow.
Caption: Two-step reaction mechanism of this compound.
Caption: Experimental workflow for bioconjugation.
Conclusion
This compound is a versatile and powerful tool for bioconjugation, enabling the creation of stable and well-defined bioconjugates. Its two-step reaction mechanism provides a high degree of control, making it particularly valuable in the development of complex biomolecules such as antibody-drug conjugates. A thorough understanding of its reaction chemistry, optimal conditions, and the stability of the resulting linkages is crucial for its successful application in research and drug development. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize this crosslinker to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide and Related Maleimide Crosslinkers for Sulfhydryl Conjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of maleimide-based crosslinking reagents, with a specific focus on N-(4-Carboxycyclohexylmethyl)maleimide and its widely used analog, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This document will cover the fundamental chemistry, applications, experimental protocols, and key data associated with these reagents, which are pivotal in the development of antibody-drug conjugates (ADCs), protein-protein conjugates, and other advanced bioconjugates.
Introduction to Maleimide-Based Crosslinking
Maleimide-based crosslinkers are a cornerstone of bioconjugation chemistry, enabling the covalent linkage of molecules through a highly specific reaction with sulfhydryl (thiol) groups. The maleimide moiety reacts with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This specificity is crucial for creating well-defined conjugates, particularly in complex biological mixtures.
The general structure of these crosslinkers consists of the maleimide group, a spacer arm, and a second reactive group. The nature of this second group dictates the crosslinker's application. While this compound possesses a terminal carboxyl group, the more commonly utilized crosslinker in single-step conjugations is SMCC, which features a highly reactive N-hydroxysuccinimide (NHS) ester.
-
This compound (CCM): This reagent contains a maleimide group for reaction with sulfhydryls and a carboxyl group. The carboxyl group is not directly reactive with primary amines but can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form an NHS ester in situ, which can then react with amines. This allows for a two-step conjugation process.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This is a heterobifunctional crosslinker with an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group. The cyclohexyl spacer arm provides stability and reduces the rate of hydrolysis of the maleimide group compared to more flexible linkers.
Core Chemistry and Reaction Mechanisms
The utility of maleimide crosslinkers hinges on their specific reactivity. The primary reaction is the Michael addition of a sulfhydryl group to the maleimide double bond, which proceeds readily at neutral pH (6.5-7.5). At pH values above 8.0, the maleimide group can become unstable and may react with primary amines.
The other end of the crosslinker, the NHS ester in the case of SMCC, reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.
Quantitative Data and Properties
The selection of a crosslinker is often guided by its specific properties. The table below summarizes key quantitative data for SMCC, a representative and widely used maleimide crosslinker.
| Property | Value | Notes |
| Molecular Weight | 334.32 g/mol | |
| Spacer Arm Length | 8.3 Å | The distance between the maleimide and the NHS ester. |
| Reactivity | Amine (via NHS ester) and Sulfhydryl (via maleimide) | Heterobifunctional |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | Reaction with primary amines. |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | Reaction with sulfhydryls. |
| Maleimide Hydrolysis Half-life | ~15 hours at pH 7 | The maleimide ring can open via hydrolysis, rendering it inactive. The cyclohexyl spacer in SMCC enhances stability. |
| Solubility | Soluble in organic solvents (DMSO, DMF), limited solubility in aqueous buffers. |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized methodologies for using maleimide-based crosslinkers.
This is the most common method to avoid self-conjugation. It involves first reacting the NHS ester of SMCC with the amine-containing protein, purifying the maleimide-activated intermediate, and then reacting this intermediate with the sulfhydryl-containing protein.
Caption: Workflow for a two-step protein conjugation using SMCC.
Protocol:
-
Preparation of Protein 1: Dissolve the protein containing primary amines (e.g., an antibody) in an amine-free buffer at pH 7.2-8.5 (e.g., PBS). The protein concentration should typically be in the range of 1-10 mg/mL.
-
SMCC Addition: Dissolve SMCC in an organic solvent like DMSO immediately before use. Add a 10- to 20-fold molar excess of the dissolved SMCC to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer to a phosphate buffer at pH 6.5-7.5. This step is critical to prevent SMCC from reacting with the second protein.
-
Preparation of Protein 2: Ensure the protein to be conjugated has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation: Add the maleimide-activated Protein 1 to the sulfhydryl-containing Protein 2. A 1:1 molar ratio is often a good starting point, but this may need optimization.
-
Final Incubation: Incubate the mixture for 1 hour at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to separate the conjugate from unreacted proteins.
This method is employed when one of the molecules lacks a primary amine but has a carboxyl group that can be activated, or when using CCM as a building block.
Caption: Workflow for conjugation using a carboxyl-maleimide and EDC/NHS chemistry.
Protocol:
-
Activation of CCM: Dissolve this compound (CCM), EDC, and NHS in a reaction buffer (e.g., MES buffer, pH 4.5-6.0). The molar ratio of CCM:EDC:NHS is typically 1:1.2:1.2. Incubate for 15-30 minutes at room temperature to form the NHS-activated CCM.
-
Reaction with Amine-Containing Molecule: Add the activation mixture directly to the amine-containing protein (Protein 1) in a buffer at pH 7.2-8.5.
-
Incubation and Purification: Follow steps 3 and 4 from the SMCC protocol to obtain the purified, maleimide-activated Protein 1.
-
Conjugation to Sulfhydryl-Containing Molecule: Follow steps 5 through 9 from the SMCC protocol to complete the conjugation with Protein 2.
Applications in Research and Drug Development
Maleimide-based crosslinkers are indispensable tools in modern biotechnology and medicine.
-
Antibody-Drug Conjugates (ADCs): This is one of the most significant applications. SMCC and related linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell), where the drug is then released, minimizing systemic toxicity. The stability of the thioether bond is a critical attribute for the efficacy and safety of ADCs.
-
Protein-Protein Conjugation: Creating fusion proteins, attaching enzymes to antibodies for immunoassays (e.g., ELISA), and studying protein-protein interactions.
-
Surface Immobilization: Attaching proteins or peptides to surfaces for applications in biosensors, diagnostics, and affinity chromatography.
-
Peptide Cyclization: Creating cyclic peptides by linking a cysteine residue to another functional group within the same peptide, which can improve stability and biological activity.
Conclusion
This compound and its NHS-ester analog, SMCC, represent a versatile and powerful class of reagents for sulfhydryl-based crosslinking. Their ability to form stable, covalent linkages with high specificity has made them essential for the construction of complex bioconjugates, most notably in the rapidly advancing field of antibody-drug conjugates. A thorough understanding of their chemistry, properties, and the associated experimental protocols is paramount for researchers and developers aiming to harness the full potential of bioconjugation. Careful control of reaction conditions, particularly pH, and meticulous purification of intermediates are critical for achieving high yields of well-defined and functional conjugates.
Methodological & Application
Application Notes and Protocols for N-(4-Carboxycyclohexylmethyl)maleimide (CCMM) Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of N-(4-Carboxycyclohexylmethyl)maleimide (CCMM) in protein conjugation. CCMM is a heterobifunctional crosslinker containing a maleimide group and a terminal carboxylic acid. The maleimide moiety reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues in proteins, to form a stable thioether bond.[1][2][] The carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine residues, forming a stable amide bond.[4] This dual reactivity allows for controlled and specific conjugation of two different biomolecules.
Quantitative Data Summary
Successful protein conjugation with maleimide crosslinkers is dependent on several quantitative factors. The following tables summarize key reaction conditions.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Maintains thiol reactivity and minimizes maleimide hydrolysis.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 minutes to 2 hours), while 4°C reactions can proceed overnight.[1][2] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1][2] |
| Molar Excess of Maleimide | 10 - 20-fold over protein | This should be optimized for each specific protein and application.[5] |
| Solvent for Maleimide | DMSO or DMF | Dissolve the maleimide in a small amount of organic solvent before adding to the aqueous protein solution.[1][2] |
Table 2: Conditions for Disulfide Bond Reduction
| Parameter | Recommended Condition | Notes |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | TCEP is effective and does not need to be removed before the maleimide reaction.[1][2] |
| Molar Excess of TCEP | 10 - 100-fold over protein | A 100x molar excess is commonly cited.[1] |
| Incubation Time | 20 - 30 minutes | At room temperature.[1] |
| Alternative Reducing Agent | DTT (dithiothreitol) | Excess DTT must be removed prior to conjugation, as it contains a thiol group that will react with the maleimide. |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Protein to CCMM
This protocol describes the reaction of a protein with available sulfhydryl groups with the maleimide moiety of CCMM.
1. Preparation of the Protein: a. Dissolve the protein containing free sulfhydryl groups in a degassed conjugation buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5).[1][6] Buffers should be free of amines (like Tris or glycine) and thiols.[6][7] b. If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. c. Incubate for 20-30 minutes at room temperature. The protein is now ready for conjugation.
2. Preparation of CCMM Solution: a. Allow the vial of CCMM to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a stock solution of CCMM (e.g., 10 mM) in anhydrous DMSO or DMF.[2]
3. Conjugation Reaction: a. Add the CCMM stock solution to the protein solution to achieve a 10-20 fold molar excess of CCMM over the protein.[5] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2][5]
4. Purification: a. Remove excess, unreacted CCMM and byproducts using a desalting column (gel filtration) or dialysis equilibrated with a suitable buffer (e.g., PBS).[1][5]
Protocol 2: Conjugation of an Amine-Containing Protein to CCMM (Two-Step)
This protocol involves first activating the carboxylic acid of CCMM and then reacting it with a protein containing primary amines (e.g., lysine residues). This CCMM-activated protein can then be conjugated to a thiol-containing molecule. This is analogous to the use of SMCC.[7][8][9]
Step A: Activation of an Amine-Containing Protein with CCMM
1. Reagents and Buffers:
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) .
- Amine-containing Protein (Protein 1): In a suitable buffer free of primary amines (e.g., PBS, pH 7.4).[8]
2. Activation of CCMM: a. Dissolve CCMM in an organic solvent like DMSO. b. In a separate reaction tube, dissolve EDC and NHS in the Activation Buffer. c. Add the CCMM solution to the EDC/NHS solution. The molar ratio should be approximately 1:1:1 (CCMM:EDC:NHS). d. Incubate for 15-30 minutes at room temperature to form the NHS-ester of CCMM.
3. Reaction with Amine-Containing Protein: a. Add the activated CCMM-NHS ester solution to the solution of Protein 1. A 10-50 fold molar excess of the activated crosslinker to the protein is typically sufficient.[6][7] b. Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.[7]
4. Removal of Excess Crosslinker: a. Desalt the reaction mixture using a gel filtration column or dialysis to remove excess crosslinker and byproducts.[7][8] The resulting product is a maleimide-activated protein.
Step B: Conjugation with a Thiol-Containing Protein
5. Preparation of Thiol-Containing Protein (Protein 2): a. Prepare Protein 2 as described in Protocol 1, Step 1, ensuring the presence of free sulfhydryl groups.
6. Final Conjugation: a. Combine the maleimide-activated Protein 1 with the thiol-containing Protein 2 in the desired molar ratio. b. React for 30-40 minutes at room temperature or for over 2 hours at 4°C.[6]
7. Final Purification and Storage: a. Purify the final conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins. b. For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). Store at 4°C or at -20°C in 50% glycerol.[5]
Visualizations
Caption: Reaction of a protein thiol with the maleimide group of CCMM.
Caption: Workflow for two-step conjugation using CCMM.
Caption: Conceptual pathway for an Antibody-Drug Conjugate created with CCMM.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 4. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 5. biotium.com [biotium.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 8. proteochem.com [proteochem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(4-Carboxycyclohexylmethyl)maleimide in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxycyclohexylmethyl)maleimide (MCCM), often referred to as MCC, is a non-cleavable linker widely employed in the development of antibody-drug conjugates (ADCs). ADCs are a transformative class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and efficacy. MCCM provides a stable thioether bond with cysteine residues on the antibody and a stable amide bond with an amine-containing drug, ensuring that the cytotoxic payload is delivered specifically to the target cancer cells.
These application notes provide an overview of the use of MCCM in ADC development, including detailed experimental protocols for conjugation, purification, and characterization, as well as a summary of relevant preclinical data.
Principle of MCCM-Mediated Conjugation
The conjugation of a drug to an antibody using the MCCM linker is a two-step process. First, the carboxylic acid group of MCCM is activated and reacted with an amine-containing cytotoxic drug to form a stable amide bond. In the second step, the maleimide group of the MCCM-drug conjugate reacts with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage.
Data Presentation
In Vitro Cytotoxicity of Trastuzumab-MCC-DM1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Trastuzumab-MCC-DM1, an ADC targeting HER2-positive breast cancer, in various cell lines. DM1 (Mertansine) is a potent microtubule-disrupting agent.
| Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |
| SK-BR-3 | High | 13 - 50 | [1] |
| BT-474 | High | 13 - 50 | [1] |
| NCI-N87 | High | 13 - 43 | [1] |
| HCC1954 | High | < 173 | [1] |
| MDA-MB-361-DYT2 | Moderate | 25 - 80 (for DAR > 3.5) | [2] |
| MDA-MB-453 | Moderate | Low to Moderate Sensitivity | [3] |
| JIMT-1 | Moderate | Low to Moderate Sensitivity | [3] |
| MDA-MB-231 | Negative | Not cytotoxic | [4] |
| MCF-7 | Low | Not cytotoxic | [5] |
In Vivo Efficacy of Trastuzumab-MCC-DM1 in Xenograft Models
The antitumor activity of Trastuzumab-MCC-DM1 has been demonstrated in various preclinical xenograft models of HER2-positive cancers.
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | T-DM1 | Significant tumor growth inhibition | [3][5] |
| NCI-N87 | Gastric Cancer | T-DM1 (15 mg/kg, weekly) | Significant tumor growth inhibition | [6][7] |
| OE-19 | Gastric Cancer | T-DM1 | Complete pathological response | [8] |
Stability of MCC-based ADCs
The stability of the linker is crucial for minimizing off-target toxicity. MCCM forms a stable, non-cleavable thioether bond.
| ADC | Matrix | Incubation Conditions | Deconjugation | Reference |
| Trastuzumab-MCC-DM1 | Rat Plasma | In vivo | Minimal deconjugation observed | [9][10] |
| Trastuzumab-MCC-DM1 | Cynomolgus Monkey Plasma | In vivo | Minimal deconjugation observed | [9] |
Experimental Protocols
Preparation of MCCM-Drug Conjugate
This protocol describes the activation of the MCCM carboxylic acid and its conjugation to a generic amine-containing drug (e.g., DM1).
Materials:
-
This compound (MCCM)
-
Amine-containing cytotoxic drug (e.g., DM1)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve MCCM and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS-activated MCCM ester.
-
In a separate flask, dissolve the amine-containing drug and DIPEA (2 equivalents) in anhydrous DMF.
-
Slowly add the solution of NHS-activated MCCM to the drug solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by HPLC.
-
Upon completion, purify the MCCM-drug conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the MCCM-drug conjugate as a solid.
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA
Procedure:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.
-
Add a freshly prepared solution of TCEP or DTT to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of reduced disulfide bonds and, consequently, the drug-to-antibody ratio (DAR). A typical starting point is a 2-5 fold molar excess of reducing agent over antibody.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Immediately purify the reduced antibody using a pre-equilibrated desalting column to remove excess reducing agent. Elute with PBS containing 1 mM EDTA.
-
Determine the concentration of the reduced antibody and the number of free thiol groups using a standard method (e.g., Ellman's reagent).
Conjugation of MCCM-Drug to Reduced Antibody
This protocol details the conjugation of the maleimide-functionalized drug to the reduced antibody.
Materials:
-
Reduced antibody with free thiol groups
-
MCCM-drug conjugate dissolved in a water-miscible organic solvent (e.g., DMSO or DMA)
-
PBS, pH 7.4, containing 1 mM EDTA
Procedure:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL with PBS containing 1 mM EDTA.
-
Add the MCCM-drug solution to the reduced antibody solution. A typical molar excess of the MCCM-drug conjugate over the antibody is 1.5-2.0 per free thiol. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the MCCM-drug conjugate. Incubate for 20 minutes.
Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).
Materials:
-
Crude ADC solution
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or a high-resolution SEC column)
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
-
LC-MS system
Procedure:
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using a desalting SEC column. For a more refined purification and to separate different DAR species, HIC can be employed.
-
Characterization:
-
Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the drug. The ratio of the drug concentration to the antibody concentration gives the average DAR. This method requires knowledge of the extinction coefficients of both the antibody and the drug at these wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The peak areas of the different species can be used to calculate the average DAR.
-
Mass Spectrometry (LC-MS): Analysis of the intact or reduced ADC by mass spectrometry provides the most accurate determination of the DAR and the distribution of different drug-loaded species.
-
-
Visualization of Key Processes and Pathways
Caption: Workflow for the synthesis of an antibody-drug conjugate using an MCCM linker.
Caption: Mechanism of action of a Trastuzumab-MCC-DM1 ADC.
Caption: Signaling pathway of DM1-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Peptide Labeling with N-(4-Carboxycyclohexylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxycyclohexylmethyl)maleimide (CCM-maleimide) is a sulfhydryl-reactive crosslinking reagent used for the covalent labeling of peptides and proteins. This reagent is particularly valuable for site-specific modification of cysteine residues, enabling the conjugation of peptides to various molecules such as reporter labels (fluorophores, biotin), carrier proteins, or drug molecules. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and selective under mild physiological conditions (pH 6.5-7.5), making it a cornerstone in bioconjugation chemistry for research, diagnostics, and therapeutic development.[1]
The cyclohexane ring in the CCM-maleimide structure provides a rigid spacer arm, which can be advantageous in maintaining the biological activity of the labeled peptide by minimizing steric hindrance. The terminal carboxyl group offers a potential secondary site for conjugation or can be used to modulate the solubility of the resulting conjugate.
Applications in Research and Drug Development
The site-specific labeling of peptides with CCM-maleimide is instrumental in a multitude of applications:
-
Fluorescent Labeling: Conjugation of fluorescent dyes to peptides allows for their visualization and tracking in biological systems, including receptor binding studies, cellular uptake, and in vivo imaging.
-
Antibody-Drug Conjugates (ADCs): While traditionally used for larger proteins, the principles of maleimide-based conjugation are central to the development of peptide-drug conjugates, where a cytotoxic agent is linked to a targeting peptide.[2][3]
-
Peptide Immobilization: Peptides can be immobilized on surfaces or nanoparticles for various applications, including affinity purification, biosensors, and studying cell-surface interactions.
-
Probing Protein Structure and Function: Labeling specific cysteine residues can provide insights into protein structure, dynamics, and function.
-
Targeted Drug Delivery: Peptides labeled with targeting moieties can be used to deliver therapeutic agents to specific cells or tissues.[2]
Quantitative Data Summary
The efficiency of peptide labeling with CCM-maleimide is influenced by several factors including peptide concentration, reagent stoichiometry, pH, and temperature. The following tables provide typical quantitative data for maleimide-based labeling reactions, largely based on the performance of structurally similar maleimide reagents like SMCC.
Table 1: Recommended Molar Excess of CCM-maleimide for Peptide Labeling
| Peptide Concentration | Recommended Molar Excess of CCM-maleimide |
| < 1 mg/mL | 40- to 80-fold |
| 1–4 mg/mL | 20-fold |
| 5–10 mg/mL | 5- to 10-fold |
Source: Adapted from manufacturer recommendations for SMCC, a structurally similar crosslinker.
Table 2: Typical Labeling Reaction Parameters and Outcomes
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | 70–90% | Dependent on peptide sequence and reaction conditions. |
| Reaction pH | 6.5–7.5 | Optimal for thiol-specific reaction. Higher pH increases hydrolysis and reaction with amines. |
| Reaction Time | 1–4 hours at room temperature | Can be performed overnight at 4°C. |
| Stability (Half-life of thioether bond) | 20 to 80 hours (in presence of glutathione) | The stability of the thioether bond can be affected by retro-Michael addition in reducing environments. The rate is influenced by the pKa of the thiol and the N-substituent of the maleimide.[4][5] |
Experimental Protocols
Protocol 1: General Peptide Labeling with CCM-maleimide
This protocol describes the fundamental steps for conjugating CCM-maleimide to a peptide containing a free cysteine residue.
Materials:
-
Peptide with at least one cysteine residue
-
This compound (CCM-maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M β-mercaptoethanol (BME) or free cysteine
-
Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, reduction is necessary. Add TCEP to a final concentration of 10-20 mM and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the labeling step. Note: If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
CCM-maleimide Solution Preparation:
-
Immediately before use, dissolve CCM-maleimide in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved CCM-maleimide to the peptide solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To quench any unreacted CCM-maleimide, add a quenching reagent (e.g., BME to a final concentration of 50 mM) and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled peptide from excess reagent and byproducts using an appropriate chromatography method such as size-exclusion chromatography or reversed-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the labeled peptide using techniques such as MALDI-TOF mass spectrometry or analytical HPLC.
-
Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)
The degree of labeling (DOL) can be estimated by spectrophotometric analysis if the maleimide reagent is conjugated to a chromophore or by mass spectrometry. For a non-chromophoric maleimide like CCM, mass spectrometry provides the most accurate determination.
Using Mass Spectrometry:
-
Analyze the purified labeled peptide by MALDI-TOF or LC-MS.
-
The mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the CCM-maleimide that has reacted (Molecular Weight of CCM-maleimide = 237.25 g/mol ).
-
The ratio of the peak intensity of the labeled peptide to the sum of the intensities of the labeled and unlabeled peptides can provide an estimation of the labeling efficiency.
Visualizations
References
Application Notes and Protocols for N-(4-Carboxycyclohexylmethyl)maleimide Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions, specifically pH and temperature, for the maleimide group of N-(4-Carboxycyclohexylmethyl)maleimide and its derivatives, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This information is critical for the successful conjugation of molecules containing sulfhydryl (thiol) groups, a common strategy in drug development, diagnostics, and proteomics.
Introduction to this compound Chemistry
This compound is a crosslinking reagent that contains two reactive moieties: a maleimide group and a carboxylic acid. The maleimide group specifically reacts with sulfhydryl groups to form a stable thioether bond.[1][2] The carboxylic acid can be activated, for example with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines, forming an amide bond.[3]
This document focuses on the reaction of the maleimide group with thiols, a cornerstone of bioconjugation. The efficiency and specificity of this reaction are highly dependent on the pH and temperature of the reaction environment.
Key Reaction Parameters: pH and Temperature
The optimal conditions for the maleimide-thiol conjugation are a balance between reaction rate and the stability of the maleimide group.
pH
The pH of the reaction buffer is the most critical parameter for a successful maleimide-thiol conjugation. The recommended pH range is 6.5 to 7.5 .[1][2][4][5][6][7][8]
-
Below pH 6.5: The reaction rate is significantly slower as the concentration of the reactive thiolate anion is low.
-
Within pH 6.5 - 7.5: This range provides a good balance for a highly specific and efficient reaction with sulfhydryls.[2] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][2][8] Furthermore, the reaction loses its specificity for thiols and can start to react with primary amines (e.g., from lysine residues).[1][2]
The cyclohexane ring in the spacer arm of this compound and its derivatives confers additional stability to the maleimide group against hydrolysis compared to linkers without this feature.[4][5][7]
Temperature
The maleimide-thiol reaction is not highly sensitive to temperature.[9][10] It can be effectively carried out under the following conditions:
Incubation at 4°C can be beneficial for sensitive proteins, although the reaction will proceed more slowly.
Data Summary
The following tables summarize the key quantitative data for the reaction conditions.
Table 1: pH Effects on Maleimide-Thiol Reaction
| pH Range | Reaction Characteristics |
| < 6.5 | Reaction rate is slow due to low thiolate concentration. |
| 6.5 - 7.5 | Optimal range for specific and efficient reaction with thiols. [1][2][4][5][6][7][8] |
| > 7.5 | Increased rate of maleimide hydrolysis and loss of specificity (reaction with amines).[1][2][8] |
Table 2: Temperature and Incubation Time for Maleimide-Thiol Reaction
| Temperature | Typical Incubation Time | Notes |
| Room Temperature (20-25°C) | 30 minutes - 2 hours[6][9][10][11] | Standard condition for most applications. |
| 4°C | 2 hours - Overnight[4][6][7][10] | Recommended for temperature-sensitive molecules. |
Experimental Protocols
Here are detailed protocols for a typical two-step conjugation reaction using an SMCC-like crosslinker, where a primary amine-containing molecule is first activated with the NHS ester, followed by conjugation to a sulfhydryl-containing molecule.
Protocol 1: Activation of an Amine-Containing Molecule with SMCC
This protocol describes the first step of a two-step conjugation, creating a maleimide-activated molecule.
-
Reagent Preparation:
-
Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.[4][9]
-
Dissolve the amine-containing molecule in a non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[4][9]
-
Immediately before use, dissolve SMCC in an organic solvent such as DMSO or DMF to a stock concentration (e.g., 10 mM).[4][9]
-
-
Activation Reaction:
-
Removal of Excess Crosslinker:
Protocol 2: Conjugation of a Maleimide-Activated Molecule to a Sulfhydryl-Containing Molecule
This protocol describes the second step where the maleimide-activated molecule is conjugated to a thiol-containing molecule.
-
Preparation of Sulfhydryl-Containing Molecule:
-
Ensure the sulfhydryl groups on the molecule are reduced and free. If necessary, reduce disulfide bonds with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.[4][7]
-
Dissolve the sulfhydryl-containing molecule in a degassed buffer at pH 6.5-7.5. The addition of 1-5 mM EDTA can help prevent disulfide bond formation by chelating divalent metals.[4][5]
-
-
Conjugation Reaction:
-
Combine the maleimide-activated molecule and the sulfhydryl-containing molecule in the desired molar ratio.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[7]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.[6]
-
Visualizations
Diagram 1: Two-Step Conjugation Workflow
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. proteochem.com [proteochem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Using Maleimide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques utilizing maleimide crosslinkers. This document details the underlying chemistry, optimal reaction conditions, and step-by-step protocols for common applications, including protein labeling and the development of antibody-drug conjugates (ADCs).
Introduction to Maleimide Bioconjugation
Maleimide-based bioconjugation is a widely adopted and robust method for covalently linking molecules to proteins, peptides, and other biomolecules.[1][2] The cornerstone of this technology is the highly efficient and selective reaction between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[2][3] This reaction, a Michael addition, is favored for its rapid kinetics and specificity under mild, physiological conditions, making it a staple in drug development, diagnostics, and life science research.[2][4] Notably, 10 of the 12 ADCs approved by the FDA utilize maleimide-thiol chemistry.[5]
The selectivity of the maleimide-thiol reaction is highly pH-dependent. The optimal pH range is between 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can exhibit increased reactivity towards amines, such as the side chain of lysine residues.[6][7]
Core Applications
Maleimide crosslinkers are instrumental in a variety of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): Maleimides are crucial for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[5][]
-
Protein Labeling: Fluorescent dyes, biotin, and other reporter molecules functionalized with a maleimide group are commonly used to label proteins for detection and analysis.[2]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins via maleimide chemistry can improve their pharmacokinetic properties.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with maleimide groups for applications in biosensors and diagnostics.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for maleimide-thiol conjugation reactions.
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Highly selective for thiols. Above pH 7.5, reactivity with amines and hydrolysis of the maleimide group increases.[6][7] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions are typically faster at room temperature. Overnight incubation at 4°C is common for convenience and for sensitive proteins. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally used to ensure high conjugation efficiency.[1] |
| Reaction Time | 1 to 2 hours at room temperature; overnight at 4°C | The optimal time should be determined empirically. |
| Buffer | Phosphate, HEPES, Tris | Buffers should be free of thiols (e.g., DTT, 2-mercaptoethanol).[9] |
Table 2: Comparative Stability of Maleimide-Thiol Conjugates
| Linkage Type | Condition | Time | Stability (% Intact) | Key Observations |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 days | ~50% | Susceptible to retro-Michael reaction, leading to deconjugation.[10] |
| Conventional Maleimide (Thioether) | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | 33-65% | Demonstrates variable stability with significant deconjugation.[10] |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Offers significantly improved plasma stability compared to conventional maleimides.[10] |
| N-Aryl Maleimide | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | >80% | Exhibits enhanced stability with less than 20% deconjugation.[10] |
| Maleamic Methyl Ester-based ADC | In presence of excess thiol (NAC) | 21 days | ~98.2% (vs ~90% for maleimide) | Significantly improved stability compared to conventional maleimide-based ADCs.[11] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide-Functionalized Dye
This protocol describes a general method for labeling a protein with a fluorescent dye containing a maleimide group.
Materials:
-
Protein containing free sulfhydryl groups (e.g., antibody)
-
Maleimide-functionalized fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: 2-Mercaptoethanol or N-acetylcysteine
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using dithiothreitol (DTT), it must be removed prior to adding the maleimide reagent.[12]
-
-
Maleimide-Dye Preparation:
-
Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide-dye to the protein solution.
-
Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent with a free thiol can be added to react with any excess maleimide.
-
-
Purification:
-
Remove unreacted maleimide-dye and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Maleimide Chemistry
This protocol outlines the steps for conjugating a maleimide-functionalized drug-linker to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug-linker
-
Reduction Buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[12]
-
Conjugation Buffer: PBS, pH 7.4
-
Reducing Agent: Dithiothreitol (DTT) or TCEP
-
Purification system: e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add the reduction buffer.
-
Add a calculated molar equivalent of DTT or TCEP to achieve the desired number of free sulfhydryl groups. For example, incubate with DTT at 30°C for 30 minutes.[12]
-
Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to the conjugation buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-functionalized drug-linker in an appropriate organic solvent (e.g., DMSO) to a known concentration.
-
-
Conjugation:
-
Add the drug-linker solution to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature or as optimized.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other impurities using SEC or TFF.[5]
-
-
Characterization:
-
Analyze the purified ADC to determine the DAR, aggregation levels, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC and size-exclusion chromatography.[5]
-
Visualizations
Caption: Maleimide-Thiol Reaction Mechanism and Side Reactions.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Key Parameters Influencing Maleimide Conjugation Outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols: N-(4-Carboxycyclohexylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxycyclohexylmethyl)maleimide (CCMM) is a heterobifunctional crosslinker containing a maleimide group and a carboxyl group. The maleimide moiety reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1][2] The carboxyl group can be activated to react with primary amines. This dual reactivity makes CCMM a valuable tool in bioconjugation for applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules.[3][4][5] This document provides detailed protocols for the preparation of CCMM stock solutions and their application in protein labeling.
Properties of this compound
A summary of the key properties of CCMM is provided in the table below.
| Property | Value | Reference |
| CAS Number | 64987-82-2 | [3][6] |
| Molecular Formula | C12H15NO4 | [1][6] |
| Molecular Weight | 237.25 g/mol | [2] |
| Appearance | White Solid | [6] |
| Purity | >93.0% - 97.0% | [3][7] |
| Reactive Groups | Maleimide, Carboxylic Acid | [1] |
| Reactivity | Maleimide reacts with thiols (sulfhydryls). Carboxylic acid can be activated to react with primary amines. | [1] |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for successful conjugation experiments. The following table summarizes recommended solvents and storage conditions.
| Parameter | Recommendation | Reference |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | [3][8] |
| Solubility in DMSO | ≥ 200 mg/mL (842.99 mM) | [3] |
| Stock Solution Concentration | 10 mM | |
| Storage of Solid | 2-8°C or -20°C in a cool, dark, and dry place | [1][6][7] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
Protocol for Preparing a 10 mM CCMM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid CCMM to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out the required amount of CCMM in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.37 mg of CCMM.
-
Dissolution: Add the appropriate volume of anhydrous (dry) DMSO to the solid CCMM. For a 10 mM solution, add 1 mL of DMSO to 2.37 mg of CCMM.
-
Mixing: Vortex the solution until the CCMM is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.[3]
Experimental Protocols
General Workflow for Protein Thiol Labeling
The maleimide group of CCMM reacts with the sulfhydryl group of cysteine residues in proteins to form a stable thioether linkage.[9] The optimal pH for this reaction is between 6.5 and 7.5.[8]
References
- 1. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Applications of N-(4-Carboxycyclohexylmethyl)maleimide in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxycyclohexylmethyl)maleimide is a heterobifunctional crosslinking reagent of significant interest in the field of proteomics and drug development. Its chemical structure features two key reactive moieties: a maleimide group and a terminal carboxylic acid. This dual functionality allows for the covalent conjugation of biomolecules through distinct chemical pathways. The maleimide group exhibits high selectivity for thiol groups, readily reacting with the sulfhydryl side chains of cysteine residues in proteins and peptides.[1] Concurrently, the carboxylic acid can be activated to form a stable amide bond with primary amine groups, such as those found on lysine residues or the N-terminus of a protein.[1] This versatility makes this compound a valuable tool for protein labeling, crosslinking studies, and the development of complex bioconjugates like antibody-drug conjugates (ADCs).
This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research.
Key Applications
The unique architecture of this compound lends itself to several critical applications in proteomics:
-
Protein-Protein Crosslinking: By sequentially or simultaneously reacting with thiol and amine groups on different proteins, this reagent can be used to study protein-protein interactions, helping to elucidate the structure and function of protein complexes.
-
Antibody-Drug Conjugate (ADC) Development: this compound serves as a linker to conjugate cytotoxic drugs to monoclonal antibodies. The maleimide end can react with engineered cysteine residues or reduced interchain disulfides on the antibody, while the carboxylic acid can be coupled to an amine-containing drug molecule.
-
Surface Immobilization of Proteins: Proteins can be tethered to amine-functionalized surfaces by first reacting the protein's cysteine residues with the maleimide group, followed by the reaction of the carboxyl group with the surface.
-
Fluorescent and Biotin Labeling: The carboxylic acid can be conjugated to fluorescent dyes or biotin molecules that contain a primary amine, allowing for the subsequent labeling of thiol-containing proteins for detection and purification.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables summarize typical data for maleimide-thiol conjugations and the stability of the resulting thioether bond, which are directly relevant to its application.
Table 1: Typical Maleimide-Thiol Conjugation Efficiency
| Protein/Peptide Target | Maleimide Reagent Type | Molar Ratio (Maleimide:Thiol) | Reaction Time (hours) | Conjugation Efficiency (%) | Reference |
| Single-Cysteine Protein | Generic Maleimide Dye | 5:1 | 0.5 | 70-90 | |
| Reduced Monoclonal Antibody | Generic Maleimide Linker | 10:1 - 20:1 | 2 | >90 | [2] |
| cRGDfK Peptide | N-Aryl Maleimide | 2:1 | Not Specified | 84 ± 4 | |
| 11A4 Nanobody | N-Aryl Maleimide | 5:1 | Not Specified | 58 ± 12 |
Table 2: Stability of Maleimide-Thiol Conjugates
| Maleimide Type | Condition | Deconjugation (%) after 7 days | Reference |
| N-alkyl maleimide | Thiol-containing buffer (37°C) | 35-67 | [3] |
| N-alkyl maleimide | Serum (37°C) | 35-67 | [3] |
| N-aryl maleimide | Thiol-containing buffer (37°C) | < 20 | [3] |
| N-aryl maleimide | Serum (37°C) | < 20 | [3] |
Experimental Protocols
Protocol 1: General Protein Labeling via Thiol-Maleimide Conjugation
This protocol describes the labeling of a protein with this compound through its maleimide group reacting with a cysteine residue.
Materials:
-
Protein containing at least one free cysteine residue
-
This compound
-
Degassed Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column if it interferes with downstream applications.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution with gentle stirring.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if working with photosensitive molecules.
-
-
Quenching:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-20 mM to react with any excess maleimide reagent. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the protein conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Sequential Dual-Labeling of a Protein
This protocol outlines a two-step process to first label a protein at a cysteine residue and then conjugate a second molecule to the carboxyl group.
Materials:
-
Protein with at least one free cysteine and one primary amine (lysine or N-terminus)
-
This compound
-
Amine-containing molecule (e.g., fluorescent dye, biotin-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
Procedure:
Step 1: Thiol-Maleimide Conjugation
-
Follow steps 1-3 from Protocol 1 to conjugate this compound to the protein's cysteine residue(s).
-
After the reaction, purify the protein conjugate to remove unreacted this compound using a desalting column equilibrated with Activation Buffer.
Step 2: Amine-Carboxyl Coupling
-
Activation of Carboxylic Acid:
-
To the purified protein conjugate in Activation Buffer, add EDC to a final concentration of 2-10 mM and NHS (or sulfo-NHS) to a final concentration of 5-25 mM.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
-
Coupling to Amine:
-
Immediately add the amine-containing molecule (dissolved in Conjugation Buffer) to the activated protein conjugate. A 10-50 fold molar excess of the amine-containing molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final dual-labeled protein conjugate using an appropriate chromatography method to remove excess reagents.
-
Visualization of Workflows
Caption: Workflow for single-labeling of a protein with this compound.
Caption: Workflow for sequential dual-labeling using this compound.
References
Application Notes and Protocols: N-(4-Carboxycyclohexylmethyl)maleimide in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by commandeering the cell's ubiquitin-proteasome system.[1] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. N-(4-Carboxycyclohexylmethyl)maleimide is an alkyl chain-based PROTAC linker that offers a versatile platform for the synthesis of covalent PROTACs.[2][3][4] Its structure incorporates a maleimide group, which can form a stable covalent bond with cysteine residues on a target protein, and a carboxylic acid group, which allows for facile conjugation to an E3 ligase ligand. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Core Chemistry: Maleimide-Thiol Michael Addition
The utility of this compound in PROTAC synthesis lies in the highly efficient and selective reaction of the maleimide group with the thiol side chain of cysteine residues on a protein of interest (POI). This reaction, a Michael addition, proceeds under mild, biocompatible conditions, typically at a pH range of 6.5-7.5, resulting in the formation of a stable thioether bond.[1] This covalent and often irreversible binding can lead to enhanced potency and a prolonged duration of action for the resulting PROTAC.[1]
Application in Covalent PROTACs Targeting EGFR
A prominent application of covalent PROTACs is in overcoming drug resistance in cancer therapy, particularly in non-small-cell lung cancer (NSCLC) driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[1] Covalent PROTACs have been developed to target specific cysteine residues in mutant EGFR, leading to its degradation. While specific data for PROTACs utilizing this compound is not extensively published, the data from analogous covalent EGFR-targeting PROTACs can provide valuable insights into the expected performance.
Representative Degradation Data of Covalent EGFR PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes representative data for potent covalent PROTACs targeting EGFR mutants from published studies. These values can serve as a benchmark for researchers developing new PROTACs with this compound.
| PROTAC Example | Target Cells | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| P3 | H1975 | EGFRL858R/T790M | 126.2 | >90 | [5] |
| P3 | HCC827 | EGFRdel19 | 0.51 | >90 | [5] |
| CP17 | H1975 | EGFRL858R/T790M | 1.56 | >95 | [6] |
| CP17 | HCC827 | EGFRdel19 | 0.49 | >95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the conjugation of the linker to an E3 ligase ligand, followed by coupling to the warhead.
Step 1: Coupling of this compound to an E3 Ligase Ligand (e.g., a pomalidomide derivative with an amine handle)
-
Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[2] Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add the E3 ligase ligand (e.g., an amino-functionalized pomalidomide derivative) (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the linker-E3 ligase conjugate.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the purified linker-E3 ligase ligand conjugate.
Step 2: Coupling of the Linker-E3 Ligase Conjugate to a Cysteine-Reactive Warhead
This step is illustrative and assumes the warhead has a thiol group for direct conjugation. In practice, the warhead would be a molecule that binds to the target protein and presents a cysteine for reaction with the maleimide.
-
Dissolution: Dissolve the purified linker-E3 ligase conjugate (1.0 eq) and the cysteine-containing warhead (1.1 eq) in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Reaction Monitoring: Monitor the reaction by LC-MS to track the formation of the final PROTAC molecule.
-
Purification: Purify the final PROTAC conjugate using reverse-phase HPLC to remove any unreacted starting materials and byproducts. Characterize the final product by high-resolution mass spectrometry and NMR.
Protocol 2: Assessment of PROTAC-Induced Protein Degradation by Western Blot
-
Cell Seeding: Seed the target cancer cells (e.g., H1975 or HCC827 for EGFR-targeting PROTACs) in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a negative control, such as the PROTAC co-treated with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[7]
-
Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 12, or 24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.
Protocol 3: Ternary Complex Affinity Measurement by Surface Plasmon Resonance (SPR)
Characterizing the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex, is crucial for understanding its mechanism of action.
-
Immobilization: Immobilize the E3 ligase complex (e.g., VHL/elongin B/elongin C) onto a sensor chip surface.[8]
-
Binary Affinity Measurement: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein (e.g., EGFR) at various concentrations over the E3 ligase-functionalized surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgram data using appropriate binding models to determine the binding affinity of the ternary complex (KLPT).[8] This data provides insight into the cooperativity of ternary complex formation.
Visualizations
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action for a PROTAC-induced protein degradation.
Caption: EGFR signaling pathway and intervention by an EGFR-targeting PROTAC.
References
- 1. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. This compound 64987-82-2 | MCE [medchemexpress.cn]
- 5. Discovery of potent small molecule PROTACs targeting mutant EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Maleimide Conjugation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during maleimide conjugation reactions, with a focus on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide conjugation reaction?
A1: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3][4][5] This pH range is a critical balance between ensuring the thiol group is sufficiently nucleophilic (as the thiolate anion) and minimizing the hydrolysis of the maleimide ring, which becomes more pronounced at a pH above 7.5.[1][2][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, providing excellent chemoselectivity.[1][3][4]
Q2: My maleimide reagent is dissolved in an aqueous buffer. How long can I store it?
A2: Aqueous solutions of maleimide reagents should be prepared immediately before use and cannot be stored for later use.[1][6] The maleimide group is susceptible to hydrolysis in aqueous environments, especially at neutral to high pH, which renders it unreactive towards thiols.[1][4][5] For longer-term storage, it is recommended to dissolve maleimide-containing reagents in a dry, biocompatible organic solvent like anhydrous DMSO or DMF and store at -20°C, protected from light and moisture.[3][4][6]
Q3: What molar ratio of maleimide to thiol-containing biomolecule should I use?
A3: A molar excess of the maleimide-containing molecule is often used to drive the reaction to completion. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent to the protein or other thiolated biomolecule.[6][7][8] However, the optimal ratio can depend on the specific molecules being conjugated and should be determined empirically through small-scale optimization experiments.[2][8][9] For some reactions, a lower molar ratio, such as 2:1 to 5:1, has been found to be optimal.[9][10]
Q4: Can the reducing agent I use to prepare my protein interfere with the conjugation?
A4: Yes, certain reducing agents can interfere with the maleimide conjugation. Dithiothreitol (DTT) contains thiol groups that will compete with the thiol on your biomolecule for the maleimide, and therefore must be completely removed before adding the maleimide reagent.[8][11] While Tris(2-carboxyethyl)phosphine (TCEP) does not contain a thiol, it can still react directly with maleimides, reducing the yield of the desired conjugate.[12] Therefore, it is highly recommended to remove excess TCEP before proceeding with the conjugation.[12][13]
Q5: How can I confirm that my conjugation reaction was successful?
A5: Several analytical techniques can be used to confirm successful conjugation. Mass spectrometry is a powerful tool to verify the mass of the conjugate, which should be the sum of the masses of the two starting molecules.[2] Other methods include SDS-PAGE, which will show a shift in the molecular weight of the protein, and various chromatography techniques like size-exclusion or reversed-phase HPLC to separate the conjugate from unreacted starting materials.[2][9][14]
Troubleshooting Guide for Low Conjugation Yield
This guide addresses the most common causes of low or no conjugate formation in maleimide chemistry and provides systematic steps for resolution.
Problem: Low or No Conjugate Formation
| Potential Cause | Recommended Action |
| Inactive Maleimide Reagent | The maleimide group is susceptible to hydrolysis. Prepare fresh solutions of the maleimide-activated molecule in an anhydrous solvent like DMSO or DMF immediately before use.[2][6][13] Avoid prolonged storage in aqueous buffers.[4] |
| Oxidized Thiol Groups | Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[14] Ensure disulfide bonds are adequately reduced by treating the protein with a reducing agent like TCEP.[14] It is also important to degas buffers to remove oxygen, which can promote re-oxidation of thiols.[2][9][14] |
| Suboptimal pH | The reaction is highly pH-dependent. Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[1][2][13] |
| Incorrect Molar Ratio | An insufficient amount of the maleimide reagent will result in a low yield. Perform small-scale optimization experiments with varying molar ratios of maleimide to thiol (e.g., 10:1, 20:1) to find the optimal condition for your specific molecules.[2][8] |
| Interfering Substances in Buffer | Buffers containing thiols (e.g., DTT) or primary/secondary amines will compete with the desired reaction.[4][8] Ensure your buffer is free of these substances. If a reducing agent was used, ensure it is removed before adding the maleimide reagent.[8][12][13] |
| Insufficient Reaction Time or Temperature | While often rapid, some conjugations may require longer incubation to reach completion. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][7] |
| Protein Aggregation | The conjugation of hydrophobic maleimide reagents can sometimes cause protein aggregation.[8] If aggregation is observed, consider using maleimide reagents with more hydrophilic linkers, such as PEG.[8] |
| Product Loss During Purification | The chosen purification method may not be suitable for your conjugate. For small molecule conjugates, size-exclusion chromatography (SEC) or reversed-phase HPLC are often effective.[2] For larger protein conjugates, dialysis or desalting columns can be used.[7][14] |
Reaction Mechanisms and Considerations
Thiol-Maleimide Conjugation Reaction
The reaction proceeds via a Michael-type addition, where the nucleophilic thiol group (specifically the thiolate anion, RS⁻) attacks the electrophilic double bond of the maleimide ring.[1][3][7] This forms a stable thioether bond.[7][9]
Competing Side Reaction: Maleimide Hydrolysis
A primary competing reaction that leads to low yield is the hydrolysis of the maleimide ring, which is accelerated at pH values above 7.5.[1][5] The hydrolysis opens the ring, forming a maleamic acid derivative that is unreactive towards thiols.[4]
Data Summary Tables
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[1][3][4][5] |
| Temperature | 4°C to 25°C (Room Temp) | Slower reaction at 4°C may be beneficial for sensitive proteins.[1] |
| Reaction Time | 2 hours to Overnight | Should be optimized for each specific reaction.[1][7] |
| Protein Concentration | 1 - 10 mg/mL | A common starting range for protein solutions.[9][14] |
| Maleimide Molar Excess | 10x - 20x | A starting point for optimization.[6][7][8] |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide.[6][14] |
Table 2: Choice of Buffer and Reducing Agent
| Component | Recommended | Not Recommended | Rationale |
| Buffer | PBS, HEPES, Tris | Buffers containing thiols or primary/secondary amines | Avoids competing nucleophiles that can react with the maleimide.[8][14] |
| Reducing Agent | TCEP (with subsequent removal) | DTT, β-mercaptoethanol | TCEP is effective for disulfide reduction, but should be removed to prevent side reactions with the maleimide.[12][13] DTT and other thiol-containing reducing agents directly compete in the reaction.[8][11] |
Key Experimental Protocols
Protocol 1: Protein Preparation and Reduction
-
Prepare Protein Solution : Dissolve the protein to be conjugated at a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.[9][14] The buffer must not contain any thiols.[14]
-
Degas Buffer : Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through it.[9][14] This minimizes the re-oxidation of thiols.
-
Reduce Disulfide Bonds (if necessary) : If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues, add a 10-100 fold molar excess of TCEP to the protein solution.[7][14]
-
Incubate : Flush the vial with an inert gas, cap it tightly, and incubate for 30-60 minutes at room temperature.[7][13]
-
Remove Reducing Agent : It is critical to remove the excess TCEP. This can be achieved using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer.[7][12][13]
Protocol 2: Maleimide Conjugation
-
Prepare Maleimide Stock Solution : Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF.[6][7] Vortex to ensure it is fully dissolved.[6]
-
Add Maleimide to Protein : Add the desired molar excess (e.g., a 10-20 fold excess is a common starting point) of the maleimide stock solution to the reduced, purified protein solution.[6][7]
-
Incubate : Gently mix the reaction solution. Protect from light if using a fluorescent maleimide dye.[7] Incubate for 2 hours at room temperature or overnight at 4°C.[1][7] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.[7]
-
Quench Reaction (Optional) : To quench any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture and incubated for an additional 15-30 minutes.[2]
Protocol 3: Purification of the Conjugate
-
Separate Conjugate : Following incubation, purify the conjugate from unreacted maleimide and other reaction components.
-
Purification Method : The choice of method depends on the size difference between the conjugate and the unreacted reagents.
-
Size-Exclusion Chromatography / Desalting Columns (e.g., G-25) : Effective for separating proteins from smaller unreacted maleimide reagents.[2][7]
-
Dialysis : Can be used for purification, particularly for maleimides with good aqueous solubility.[14]
-
HPLC/FPLC : Reversed-phase or size-exclusion chromatography can provide high-purity conjugates.[2][9][14]
-
-
Storage : For long-term storage, it is recommended to add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide to the conjugate solution to prevent denaturation and microbial growth.[6] The conjugate should be stored at 4°C, protected from light.[6] For storage at -20°C, glycerol can be added to a final concentration of 50%.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
Technical Support Center: N-(4-Carboxycyclohexylmethyl)maleimide
Welcome to the technical support center for N-(4-Carboxycyclohexylmethyl)maleimide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this reagent and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring structure. This forms an unreactive maleamic acid derivative.[1][2] This is a critical issue because the resulting product can no longer react with thiol (sulfhydryl) groups, which is the intended target for bioconjugation.[2][3] This loss of reactivity can lead to low or no conjugation efficiency, resulting in wasted reagents and unreliable experimental outcomes.[2]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is predominantly influenced by three main factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[1][2][4][5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[2][7] Storing maleimide-functionalized nanoparticles at 4°C showed significantly less reactivity loss compared to storage at 20°C.[8]
-
Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions will lead to hydrolysis.[1][2] It is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[2]
Q3: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?
A3: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][4][5][6][9][10] This pH range offers the best balance between thiol reactivity and maleimide stability. Below pH 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1][9] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide may also react with primary amines, such as lysine residues, reducing the selectivity of the conjugation.[1][6][9]
Q4: How should I properly store this compound to maintain its integrity?
A4: Proper storage is crucial to prevent premature hydrolysis.
-
Solid Form: Store the solid reagent at -20°C or -80°C, protected from moisture.[1]
-
Stock Solutions: For preparing stock solutions, use an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2] These stock solutions should be stored at -20°C or -80°C and are typically stable for a limited time.[1][2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Avoid storing the reagent in aqueous solutions.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on issues arising from maleimide hydrolysis.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group prior to or during the reaction. [2] | 1. Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[9] 2. Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate or HEPES.[9] 3. Control Temperature: Perform the conjugation reaction at a controlled temperature, typically room temperature or 4°C. Avoid elevated temperatures.[2] 4. Minimize Incubation Time in Aqueous Buffer: Add the maleimide stock solution to the aqueous reaction buffer containing the thiol-molecule immediately before starting the conjugation. |
| Inconsistent Conjugation Results | Variable levels of maleimide hydrolysis between experiments. | 1. Standardize Reagent Preparation: Ensure that the protocol for preparing and handling the maleimide stock solution is consistent for every experiment. 2. Equilibrate Reagents: Allow the vial of solid maleimide powder to equilibrate to room temperature before opening to prevent moisture condensation.[1] 3. Use Freshly Prepared Buffers: Ensure the pH of your reaction buffer is accurate and consistent. |
| Loss of Reagent Activity Over Time | Improper storage of the maleimide reagent. | 1. Store as a Dry Powder: For long-term storage, keep the maleimide as a solid at -20°C or -80°C, protected from light and moisture.[1] 2. Use Anhydrous Solvents for Stock Solutions: If a stock solution is necessary, use anhydrous DMSO or DMF and store in small, single-use aliquots at -20°C or -80°C.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO or DMF.[1]
-
Mix by vortexing until the powder is completely dissolved.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: General Thiol-Maleimide Conjugation
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues) in a suitable buffer
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)[4]
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol) (optional)
Procedure:
-
Ensure the thiol-containing molecule is in a degassed conjugation buffer within the optimal pH range of 6.5-7.5.[4]
-
If the protein contains disulfide bonds that need to be conjugated, they must first be reduced to free sulfhydryl groups using a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent.[4]
-
Add the desired molar excess of the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess is a common starting point.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
(Optional) To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine can be added.[2][4]
-
Purify the conjugate promptly to remove unreacted reagents and byproducts.[4]
Data Presentation
Table 1: Factors Affecting this compound Hydrolysis
| Factor | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | < 6.5 | Low | Suboptimal for conjugation due to slow reaction with thiols.[1][9] |
| 6.5 - 7.5 | Relatively low | Optimal range for thiol-maleimide conjugation. [1][4][5][6][9][10] | |
| > 7.5 | Significantly increased[1][2][4][5][6] | Avoid for conjugation; may lead to loss of selectivity.[1][6][9] | |
| Temperature | 4°C | Lower | Recommended for storage of aqueous solutions for short periods.[11] |
| Room Temperature (~20-25°C) | Moderate | Standard for conjugation reactions; minimize time in aqueous buffer.[2] | |
| > 37°C | Higher | Increases hydrolysis rate; generally not recommended.[2][7] | |
| Solvent | Anhydrous DMSO or DMF | Negligible | Recommended for stock solutions.[1][2] |
| Aqueous Buffer | Dependent on pH and temperature | Prepare immediately before use; do not store.[1][2] |
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Recommended workflow for thiol-maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
optimizing labeling efficiency with N-(4-Carboxycyclohexylmethyl)maleimide
Technical Support Center: Optimizing Labeling with SMCC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is SMCC and what is it used for?
A1: SMCC, or Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a heterobifunctional crosslinker used to covalently link two molecules.[1][2] It contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂), and a maleimide group that reacts with sulfhydryl groups (-SH).[1][2][3][4] This makes it ideal for creating stable conjugates, such as antibody-drug conjugates (ADCs) or enzyme-labeled antibodies for immunoassays.[2][5]
Q2: What is the difference between SMCC and Sulfo-SMCC?
A2: The primary difference is solubility. SMCC is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before use.[4][6] Sulfo-SMCC is a water-soluble analog due to a sulfonate group on the succinimide ring, which allows for conjugation reactions in aqueous buffers without organic solvents.[7][8] This can be advantageous for proteins sensitive to organic solvents.[8]
Q3: What makes the maleimide group in SMCC "stabilized"?
A3: The cyclohexane ring in the spacer arm of SMCC provides steric hindrance that decreases the rate of hydrolysis of the maleimide group compared to linkers without this feature.[3][4][7][9] This enhanced stability allows for the preparation of maleimide-activated intermediates that can be stored or even lyophilized for later use.[3][4][9]
Q4: At what pH should I perform my conjugation reactions?
A4: A two-step pH process is optimal. The first reaction, involving the NHS ester and a primary amine, is most efficient at a pH of 7.0-9.0.[2][4] The second reaction, between the maleimide and a sulfhydryl group, is best performed at a pH of 6.5-7.5.[1][3][4] A common practice is to conduct the entire conjugation at a compromise pH of 7.2-7.5.[3][4][9]
Q5: How should I store SMCC?
A5: SMCC is moisture-sensitive.[1][3][6] It should be stored at -20°C under desiccated conditions.[6][10] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[1][3][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Inactive/Hydrolyzed Reagent: SMCC is moisture-sensitive and can hydrolyze if not stored or handled properly.[11] | Always allow the SMCC vial to warm to room temperature before opening.[1][3][6] Prepare the SMCC solution immediately before use and discard any unused portion.[3][11] |
| Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the reaction.[4][12] | Use non-amine, non-sulfhydryl buffers such as Phosphate Buffered Saline (PBS), MES, or HEPES.[11] If necessary, desalt or dialyze your protein into an appropriate buffer before starting.[4] | |
| Insufficient Molar Excess: The ratio of SMCC to your protein may be too low, especially for dilute protein solutions.[11][12] | Empirically determine the optimal molar excess. For dilute protein solutions (<1 mg/mL), a higher molar excess (40-80 fold) may be required.[9][11] | |
| Lack of Free Sulfhydryls: The sulfhydryl-containing molecule may have its reactive groups tied up in disulfide bonds.[10][11] | Reduce disulfide bonds using a reducing agent like TCEP. If using DTT, it must be removed prior to the maleimide reaction step.[1][10][11] | |
| Protein Aggregation or Precipitation | High Degree of Labeling: Excessive modification of the protein surface with the hydrophobic SMCC crosslinker can lead to aggregation.[10] | Reduce the molar excess of SMCC used in the reaction.[10] Test a range of ratios to find the optimal balance between labeling efficiency and protein stability. |
| Sub-optimal Buffer Conditions: The buffer's pH or ionic strength may be destabilizing the protein, especially if it's near the protein's isoelectric point (pI).[10] | Optimize the buffer conditions. Ensure the pH is not close to the pI of your protein and maintain adequate ionic strength.[10] | |
| Organic Solvent: For SMCC (not Sulfo-SMCC), the required organic solvent (DMSO/DMF) can denature proteins if the final concentration is too high. | Keep the final concentration of the organic solvent below 10%.[2][4] If your protein is sensitive, consider using the water-soluble Sulfo-SMCC. | |
| Loss of Protein Activity | Modification of Critical Residues: The NHS ester may react with lysine residues in the active or binding site of your protein, leading to inactivation. | Decrease the SMCC-to-protein molar ratio to reduce the overall level of modification. |
Quantitative Data Summary
Recommended Reaction Conditions
| Parameter | Step 1: Amine Reaction (NHS Ester) | Step 2: Sulfhydryl Reaction (Maleimide) |
| Optimal pH Range | 7.0 - 9.0[2][4][9] | 6.5 - 7.5[1][3][4][9] |
| Recommended Buffer | PBS, HEPES, MES (amine-free)[11] | PBS, HEPES, MES (sulfhydryl-free)[11] |
| Incubation Time | 30-60 min at Room Temp or 2-4 hours at 4°C[1][3][11] | 1-2 hours at Room Temp or 2-4 hours at 4°C[1][11] |
| Quenching Agent | Tris or Glycine (20-50 mM final conc.)[10] | Cysteine or β-mercaptoethanol (10-20 mM final conc.)[10] |
Starting Molar Excess Ratios (SMCC:Protein)
| Protein Concentration | Recommended Molar Excess |
| 5–10 mg/mL | 5- to 10-fold[9][11] |
| 1–4 mg/mL | 20-fold[9][11] |
| < 1 mg/mL | 40- to 80-fold[9][11] |
Note: These are suggested starting points. Optimal ratios must be determined empirically for each specific application.[12]
Experimental Protocols & Visualizations
Protocol: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of Protein-A (containing primary amines) to Protein-B (containing sulfhydryl groups).
Materials:
-
Protein-A (in amine-free buffer, e.g., PBS, pH 7.2)
-
Protein-B (with free sulfhydryls)
-
SMCC
-
Anhydrous DMSO or DMF[6]
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)[6]
-
Desalting columns
Step 1: Activation of Protein-A with SMCC
-
Allow the SMCC vial to equilibrate to room temperature before opening.[6]
-
Immediately before use, prepare a stock solution of SMCC (e.g., 50 mM) in anhydrous DMSO or DMF.[6]
-
Add the calculated amount of SMCC stock solution to your Protein-A solution to achieve the desired molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3]
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the crosslinker from reacting with Protein-B's amines.[2][3]
Step 2: Conjugation to Protein-B
-
If Protein-B has disulfide bonds, reduce them with a suitable reducing agent (e.g., TCEP) to generate free sulfhydryls.[1][10]
-
Immediately combine the desalted, maleimide-activated Protein-A with Protein-B at your desired molar ratio.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1][11]
-
(Optional) Quenching: To stop the reaction, add a quenching agent like cysteine to a final concentration of 10-20 mM to react with any remaining maleimide groups.[10]
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.[1]
SMCC Reaction Mechanism
The diagram below illustrates the two-stage reaction of SMCC, first with an amine and then with a sulfhydryl group.
Caption: Two-step reaction mechanism of the SMCC crosslinker.
General Experimental Workflow
This workflow outlines the key stages of a typical bioconjugation experiment using SMCC.
References
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. proteochem.com [proteochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
reducing non-specific binding in protein labeling
Welcome to the Technical Support Center for Protein Labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in their protein labeling experiments.
This section addresses common issues encountered during protein labeling that can lead to high background and non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background or non-specific binding in protein labeling assays?
High background can manifest as a uniform haze across a membrane or as distinct, non-specific bands.[1] The primary causes include:
-
Insufficient Blocking: The blocking agent fails to saturate all non-specific binding sites on the support (e.g., nitrocellulose or PVDF membrane, ELISA plate).[1][2]
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to increased off-target binding.[3][4]
-
Inadequate Washing: Failure to remove all unbound or loosely bound antibodies during wash steps is a common culprit.[5][6]
-
Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the sample or to the blocking agent itself.[2][7]
-
Hydrophobic and Ionic Interactions: Proteins and antibodies can adhere non-specifically to surfaces due to these forces.[8]
-
Contamination: Reagents, buffers, or equipment may be contaminated, leading to spurious signals.[9][10]
-
Membrane Drying: Allowing a membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[1][2]
Q2: How can I optimize my blocking step to reduce non-specific binding?
Optimizing the blocking step is critical for preventing non-specific antibody adherence.[1] Consider the following strategies:
-
Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[1] The choice depends on the specific system. For example, BSA is preferred for detecting phosphoproteins as milk contains casein, a phosphoprotein that can cause background interference.[2][3]
-
Concentration and Incubation Time: Increasing the concentration of the blocking agent (e.g., from 5% to 7%) or extending the incubation time can improve blocking efficiency.[3][5]
-
Addition of Detergents: Including a mild detergent like Tween 20 in the blocking buffer can help reduce non-specific interactions.[3]
Q3: What is the most effective way to perform washing steps to minimize background?
Thorough washing is essential for removing unbound antibodies and reducing background noise.[6]
-
Increase Wash Duration and Number: Increasing the number of washes (e.g., from three to five) and the duration of each wash (e.g., from 5 to 15 minutes) can significantly improve results.[1]
-
Use of Detergents: The inclusion of a non-ionic detergent, such as Tween 20 (typically at 0.05-0.1%), in the wash buffer is highly recommended to disrupt weak, non-specific interactions.[11][12]
-
Adequate Wash Buffer Volume: Ensure a sufficient volume of wash buffer is used to completely submerge the membrane or fill the wells of a plate during each wash.[5]
Q4: My blank wells in my ELISA have a high signal. What could be the cause?
A high signal in blank wells points to issues with the assay reagents or procedure, rather than the sample itself.[10]
-
Substrate Contamination: The substrate solution should be colorless before use. A colored substrate indicates contamination or degradation.[10]
-
Non-Specific Binding of Secondary Antibody: The enzyme-conjugated secondary antibody may be binding non-specifically to the plate. To test this, run a control with only the secondary antibody (no primary antibody).[10]
-
Ineffective Blocking: The blocking buffer may not be adequately preventing the secondary antibody from binding to the well surface.[13]
Q5: How do I choose the right membrane to minimize background in Western blotting?
The choice of membrane can influence the level of background signal.
-
Nitrocellulose vs. PVDF: Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity and can be more prone to background than nitrocellulose membranes.[1] If you consistently experience high background with PVDF, consider switching to nitrocellulose.[2]
-
Membrane Handling: It is crucial to never let the membrane dry out during the Western blotting process, as this can lead to irreversible and non-specific antibody binding.[1][2]
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent is a critical step in reducing non-specific binding. The table below summarizes the properties and typical usage of common blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Non-Fat Dry Milk | 2.5-5% in TBST/PBST | Inexpensive and readily available.[14] | Contains phosphoproteins (casein), which can interfere with phospho-specific antibody detection.[2][14] May mask some antigens if overused. | General Western blotting, particularly when using antibodies with high background.[4] |
| Bovine Serum Albumin (BSA) | 2-5% in TBST/PBST | A purified protein, less likely to cross-react with antibodies.[14] Suitable for use with phospho-specific antibodies.[1] | More expensive than milk.[14] Can contain contaminating IgGs.[14] | Phosphoprotein detection, IHC, and when milk-based blockers interfere with antibody binding.[1] |
| Normal Serum | 5-10% in PBS | Host-specific blocking reduces cross-reactivity of the secondary antibody.[6] | Must be from the same species as the secondary antibody was raised in.[15] Can be expensive. | Immunohistochemistry (IHC) and Immunofluorescence (IF) to block non-specific binding of the secondary antibody. |
| Fish Gelatin | 0.1-0.5% in TBS/PBS | Non-mammalian protein source, reduces cross-reactivity with mammalian antibodies.[16] | Can mask some antigens.[16] | Immunoassays where mammalian-based blockers cause issues.[16] |
| Polyvinylpyrrolidone (PVP) | 0.5-2% in TBST/PBST | A non-protein alternative, useful for avoiding protein-based interference.[14] | May not be as effective as protein-based blockers for all applications. | Detecting small proteins that might be masked by larger blocking molecules like BSA.[14] |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free or with proprietary non-mammalian protein sources.[17] Can offer superior performance. | More expensive than individual components. | When standard blockers are ineffective or for highly sensitive assays. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
This protocol is designed to empirically determine the most effective blocking agent for your specific assay to minimize non-specific binding of a conjugate.
-
Plate/Membrane Preparation: Coat microplate wells or transfer proteins to a membrane as per your standard protocol.
-
Blocking:
-
Prepare several different blocking buffers to be tested (e.g., 5% non-fat milk in TBST, 3% BSA in TBST, a commercial blocker).
-
Add 200 µL of each blocking buffer to a set of replicate wells or incubate separate membranes in each buffer. Include a "no block" control (buffer only).
-
Incubate for 1-2 hours at room temperature with gentle agitation.[10]
-
-
Washing: Wash all wells/membranes thoroughly with your standard wash buffer (e.g., TBST, 3 times for 5 minutes each).[10]
-
Conjugate Incubation: Add only the enzyme-conjugated secondary antibody (diluted in the corresponding blocking buffer) to all wells/membranes. Do not add the primary antibody. This step measures the direct non-specific binding of the conjugate.[10]
-
Washing: Repeat the thorough washing step as in step 3.
-
Detection: Add the appropriate substrate and measure the signal. The blocking buffer that results in the lowest signal is the most effective at preventing non-specific binding of the conjugate.[10]
Protocol 2: Optimizing Wash Steps
This protocol helps determine if your current washing procedure is sufficient to remove non-specifically bound antibodies.
-
Run a Standard Assay: Set up your assay (e.g., ELISA, Western blot) as you normally would, including all standards, samples, and controls up to the final wash steps.
-
Introduce Wash Variables: Divide your plate or membrane to test different washing protocols:
-
Section 1 (Standard): Use your current washing protocol (e.g., 3 washes for 5 minutes each).[10]
-
Section 2 (Increased Washes): Increase the number of washes (e.g., 5-6 washes for 5 minutes each).[10]
-
Section 3 (Increased Duration): Increase the duration of each wash (e.g., 3 washes for 10-15 minutes each).[1]
-
Section 4 (Detergent Wash): Ensure your wash buffer contains 0.05% Tween 20 and use your standard number and duration of washes.[10]
-
-
Detection: Proceed with the detection step and compare the background signal across the different wash conditions. The condition with the lowest background without significantly diminishing the specific signal is optimal.
Visualizations
Experimental Workflow for Reducing Non-Specific Binding
Caption: Generalized workflow for an immunoassay with key steps to reduce non-specific binding.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting the root cause of high background in immunoassays.
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Stability of Maleimide-Thiol Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common stability issues encountered with maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to two competing chemical reactions[1][2]:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione, the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects[1][3][4]. This is a significant issue for antibody-drug conjugates (ADCs) as it can lead to premature drug release and reduced efficacy[3][5].
-
Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water, forming a stable succinamic acid thioether[1][2][6]. This process is accelerated at basic pH (above 7.5)[1][7]. While this prevents the retro-Michael reaction and stabilizes the conjugate, it introduces structural heterogeneity as two isomeric products are formed, which may be undesirable[1].
Q2: How does pH affect the stability and formation of the maleimide-thiol linkage?
A2: pH is a critical factor throughout the conjugation process and subsequent stability of the adduct[1][2].
-
Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and rapid reaction between maleimides and thiols[1][2][8]. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[6][8].
-
Below pH 6.5: The rate of conjugation slows significantly because the thiol group is protonated and less nucleophilic[1][2].
-
Above pH 7.5: The maleimide group itself becomes susceptible to hydrolysis, rendering it inactive for conjugation. Additionally, the reactivity towards amines (e.g., lysine residues) increases, leading to a loss of selectivity[1][2][6].
-
-
Post-Conjugation Stability:
-
Neutral to Acidic pH: The thiosuccinimide ring is more stable, but the retro-Michael reaction can still occur.
-
Basic pH (>7.5): The rate of succinimide ring hydrolysis increases, which can be a deliberate strategy to create a more stable, albeit heterogeneous, final product that is resistant to deconjugation[1][5].
-
Q3: What is a thiol exchange reaction and why is it problematic?
A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction. Once the conjugate reverts to its maleimide and thiol precursors, the maleimide is free to react with other available thiols[1]. In a biological system, highly abundant thiols like glutathione or human serum albumin can effectively "steal" the maleimide-linked payload from its intended target[1][3]. This is particularly detrimental for ADCs, as it causes premature drug release, which can lead to reduced therapeutic efficacy and potential off-target toxicities[3][5].
Q4: Are there more stable alternatives to traditional maleimides?
A4: Yes, significant research has led to the development of "next-generation maleimides" (NGMs) designed to overcome these stability issues. Examples include:
-
Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that accelerate the stabilizing ring-opening hydrolysis reaction immediately after conjugation[1][9]. Maleimides with electron-withdrawing N-substituents can greatly accelerate the rate of this stabilizing hydrolysis[5].
-
Disulfide Re-bridging Maleimides: These reagents can react with both thiols from a reduced disulfide bond, for instance in an antibody hinge region, creating a more stable, bridged structure[1].
-
Dibromomaleimides and Diiodomaleimides: These allow for sequential reactions that result in a stable final product that is deactivated to further reactions[1].
-
Transcyclization Strategy: A newer strategy involves an in situ transcyclization reaction that "locks" the thioether linkage, preventing the retro-Michael reaction[4][10].
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolyzed Maleimide Reagent | Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately. Avoid storing maleimides in aqueous buffers[1][11][12]. |
| Incorrect Reaction pH | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. Use a non-nucleophilic buffer such as phosphate or HEPES[1][12][13]. |
| Oxidized Thiols | If conjugating to cysteine residues in a protein, ensure that any disulfide bonds are fully reduced. This can be done by pre-treating the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine)[13][14]. Ensure buffers are degassed to prevent re-oxidation[13]. |
| Presence of Competing Thiols | Make sure that no extraneous reducing agents (e.g., DTT, β-mercaptoethanol) are present in the final reaction mixture, as they will compete for the maleimide[2]. |
| Insufficient Molar Excess | Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion, especially if the thiol concentration is low[1][15]. |
Problem 2: Conjugate Degrades Over Time (Loss of Payload)
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | This is the most likely cause, especially if the conjugate is stored in a thiol-containing buffer or used in a biological system. |
| Confirm with Mass Spectrometry: Use LC-MS to identify the unconjugated protein/molecule and potentially the payload conjugated to other thiols (e.g., albumin)[1]. | |
| Induce Hydrolysis for Stability: After purification, intentionally hydrolyze the succinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours)[1][2]. The resulting ring-opened product is resistant to thiol exchange[2][5]. | |
| Optimize Storage Conditions: Store purified conjugates at 4°C for short-term or frozen at -80°C for long-term storage. Adding cryoprotectants like glycerol may be necessary for frozen storage[1][16]. | |
| Use a Next-Generation Maleimide: For future experiments, consider using a maleimide designed for enhanced stability to prevent deconjugation[1][9]. |
Data on Conjugate Stability
The stability of maleimide-thiol adducts is highly dependent on the N-substituent on the maleimide ring and the pKa of the thiol[17]. The following table summarizes representative stability data.
| Maleimide-Thiol Adduct | Condition | Half-life (t½) | Extent of Conversion | Reference |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 3.1 - 18 hours | 12% - 90% | [17] |
| N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 3.1 - 18 hours | 12% - 90% | [17] |
| N-aminoethyl maleimide (NAEM) - 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 3.1 - 18 hours | 12% - 90% | [17] |
| Selected N-substituted maleimides - 4-mercaptohydrocinnamic acid (MPP) | Incubation with glutathione | 3.6 - 258 hours | 1% - 90% | [17] |
| Selected N-substituted maleimides - N-acetyl-l-cysteine (NAC) | Incubation with glutathione | 3.6 - 258 hours | 1% - 90% | [17] |
| Ring-opened (hydrolyzed) conjugates | In vitro | > 2 years | N/A | [1][5] |
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Chemical pathways of maleimide-thiol conjugation and subsequent degradation.
Caption: A logical workflow for troubleshooting common maleimide conjugation issues.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general framework. Optimal conditions, particularly molar ratios and incubation times, should be determined empirically for each specific application.
1. Materials and Reagents:
-
Thiol-containing protein/molecule (e.g., antibody, peptide).
-
Maleimide-activated molecule (dissolved fresh in anhydrous DMSO or DMF).
-
Reaction Buffer: Degassed, non-nucleophilic buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline (PBS) or HEPES).
-
Reducing Agent (optional, for proteins with disulfide bonds): TCEP solution.
-
Quenching Reagent (optional): N-ethylmaleimide or L-cysteine.
-
Purification System: Size-exclusion chromatography (e.g., desalting column), HPLC, or dialysis equipment[14][16].
2. Procedure:
-
Preparation of Thiol: If your protein contains disulfide bonds that need to be reduced, dissolve it in the reaction buffer and add a 10- to 100-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature under an inert gas (e.g., argon or nitrogen)[13][15].
-
Prepare Maleimide: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution[1].
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the thiol-containing solution while gently stirring[1][15].
-
Incubation: Flush the reaction vial with an inert gas, seal it, and incubate. Reaction times can vary from 1-2 hours at room temperature to overnight at 4°C[12][15]. If using a light-sensitive maleimide, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a small molar excess of a free thiol like L-cysteine can be added to react with any unreacted maleimide.
-
Purification: Immediately purify the conjugate to remove excess unreacted maleimide and other reagents using an appropriate method like a desalting column or dialysis[14][16].
Protocol 2: Assessing Conjugate Stability
This protocol outlines a method to monitor the stability of a purified maleimide-thiol conjugate over time, particularly against thiol-exchange.
1. Materials and Reagents:
-
Purified maleimide-thiol conjugate.
-
Incubation Buffers: e.g., 100 mM Phosphate buffer at pH 6.5 and 7.4.
-
Exogenous Thiol: Glutathione (GSH) stock solution.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA).
-
Analysis System: HPLC or LC-MS.
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the purified conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0)[1].
-
Incubation Setup: For each condition to be tested (e.g., pH 7.4 with and without GSH), aliquot the conjugate into the respective incubation buffer to a final concentration of ~0.5 mg/mL. For thiol exchange studies, add GSH to a final concentration of 1-5 mM[1].
-
Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction[1].
-
Quenching: Immediately stop the reaction in the aliquot by adding the quenching solution to a final concentration of 1% TFA[1].
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS. Integrate the peak areas corresponding to the intact conjugate, hydrolyzed conjugate, and any deconjugated products to determine the rate of degradation[1].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) Crosslinker
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues and other challenges when using N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) and its derivatives in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is SMCC and what is it used for?
A1: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker used to covalently link molecules containing primary amines with molecules containing sulfhydryl groups.[1][2] It is widely used in the development of antibody-drug conjugates (ADCs), preparation of immunogens, and protein labeling.[][4][5]
Q2: What is the difference between SMCC and Sulfo-SMCC?
A2: Sulfo-SMCC is a water-soluble analog of SMCC.[1] SMCC is not directly water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[1][6] Sulfo-SMCC's water solubility is advantageous as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.[7][8]
Q3: Why does my protein aggregate when I use SMCC?
A3: Protein aggregation when using SMCC can be caused by several factors:
-
Hydrophobicity of SMCC: SMCC is a hydrophobic molecule. Attaching an excessive number of SMCC molecules to a protein can increase its overall hydrophobicity, leading to aggregation.[9]
-
Use of Organic Solvents: The necessity of dissolving SMCC in organic solvents like DMSO can lead to protein aggregation, especially if the final concentration of the organic solvent is too high (typically should be <10%).[1][8][10]
-
Over-crosslinking: A high degree of labeling with SMCC can alter the surface charge and hydrophobicity of the protein, promoting self-association and aggregation.[9][11]
-
Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can destabilize the protein, making it more prone to aggregation.[9][11] Conjugation near the protein's isoelectric point (pI) should be avoided as solubility is at its minimum.[9]
-
High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[9][12]
Q4: What is the optimal pH for SMCC reactions?
A4: SMCC reactions are typically performed in a two-step process with different optimal pH ranges for each step:
-
NHS ester reaction with amines: pH 7.0–9.0.[1]
-
Maleimide reaction with sulfhydryls: pH 6.5–7.5.[1][13] To balance the reactivity and stability of both functional groups, a pH of 7.2–7.5 is often used for the overall conjugation process.[1][2]
Q5: How should I store SMCC and its solutions?
A5: SMCC is moisture-sensitive and should be stored at -20°C with a desiccant.[9][14] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1][9] It is strongly recommended to prepare SMCC solutions immediately before use and discard any unused portion. Do not store SMCC in solution, as it will hydrolyze.[1][15]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of SMCC/Sulfo-SMCC | SMCC and its derivatives are moisture-sensitive. Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use and discard any unused reconstituted reagent.[1][11] |
| Inactive Protein/Molecule | Ensure the amine-containing protein is in a buffer free of primary amines (e.g., Tris, glycine). For the sulfhydryl-containing molecule, ensure disulfide bonds are reduced to free thiols. Use a reducing agent like TCEP, or if using DTT, remove it before conjugation.[9][11] |
| Incompatible Buffer | Use amine-free and sulfhydryl-free buffers such as Phosphate Buffered Saline (PBS) or HEPES for the conjugation reaction.[11] |
| Insufficient Molar Excess of SMCC | The optimal molar excess of SMCC depends on the protein concentration. For dilute protein solutions, a higher molar excess is required.[2] See the table below for recommended starting points. |
Problem 2: Protein Aggregation and Precipitation
| Possible Cause | Recommended Solution |
| Over-crosslinking | An excessive number of SMCC molecules on the protein can increase hydrophobicity and lead to aggregation.[9][11] Reduce the molar excess of SMCC in the reaction. |
| Hydrophobicity of SMCC | If using SMCC, ensure the final concentration of the organic solvent (e.g., DMSO) is below 10%.[1][10] Alternatively, switch to the water-soluble analog, Sulfo-SMCC, to eliminate the need for organic solvents.[8] |
| Sub-optimal Buffer Conditions | Optimize the buffer pH to be at least 1 pH unit away from the protein's isoelectric point (pI).[9][12] Maintain an appropriate ionic strength to keep the protein soluble.[9] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration if aggregation is observed.[9][12] |
| Temperature Stress | For temperature-sensitive proteins, consider performing the reaction at 4°C for a longer duration instead of at room temperature.[9] |
Quantitative Data Summary
Table 1: Solubility of SMCC and Sulfo-SMCC
| Compound | Solvent | Solubility | Notes |
| SMCC | Organic Solvents (DMSO, DMF) | Soluble[1] | Must be dissolved in an organic solvent first. |
| Water | Not directly water-soluble[1][6] | Can be diluted into aqueous buffers after initial dissolution in an organic solvent. | |
| Sulfo-SMCC | Water and many aqueous buffers | Up to ~5 mg/mL[1][7] | Solubility decreases with increasing salt concentration.[1][7] |
| Phosphate Buffered Saline (PBS) | 4.17 mg/mL (9.56 mM)[7] | May require warming to fully dissolve.[7] |
Table 2: Recommended Molar Excess of Sulfo-SMCC for NHS Ester Reaction
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) |
| <1 mg/mL | 40- to 80-fold[11] |
| 1–4 mg/mL | 20-fold[11] |
| 5–10 mg/mL | 5- to 10-fold[11] |
Experimental Protocols & Workflows
General Two-Step SMCC Crosslinking Protocol
-
Preparation:
-
Activation of Amine-Containing Protein:
-
Dissolve the amine-containing protein in the conjugation buffer.
-
Prepare the SMCC solution immediately before use by dissolving it in DMSO (for SMCC) or water/low-salt buffer (for Sulfo-SMCC).[1][14]
-
Add the desired molar excess of the SMCC solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[11]
-
-
Removal of Excess Crosslinker:
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Add the sulfhydryl-containing molecule to the desalted, maleimide-activated protein.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[11]
-
-
Quenching (Optional):
-
To stop the reaction, add a sulfhydryl-containing reagent like cysteine to quench unreacted maleimide groups.[9]
-
-
Purification:
-
Purify the final conjugate using methods such as size-exclusion chromatography.[11]
-
Diagrams
Caption: Workflow for a two-step SMCC crosslinking reaction.
Caption: Logical guide for troubleshooting protein aggregation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. nbinno.com [nbinno.com]
- 5. interchim.fr [interchim.fr]
- 6. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. proteochem.com [proteochem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Purification of N-(4-Carboxycyclohexylmethyl)maleimide (CCMM) Conjugates
Welcome to the technical support center for the purification of N-(4-Carboxycyclohexylmethyl)maleimide (CCMM) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CCMM) and what is it used for?
This compound (CCMM), also known as 4-(Maleimidomethyl)cyclohexanecarboxylic acid, is a crosslinking reagent.[1][2][3] It contains a maleimide group that reacts with sulfhydryl (thiol) groups, and a terminal carboxylic acid that can be coupled to primary amines using activators like EDC or HATU.[2] This makes it a valuable tool for conjugating molecules to proteins, peptides, and other biomolecules containing free thiols, such as cysteine residues.
Q2: What are the common methods for purifying CCMM conjugates?
Several chromatography techniques are commonly employed to purify CCMM conjugates from unreacted CCMM, the parent biomolecule, and other reaction components. The choice of method depends on factors like the size and properties of the conjugate, the nature of the impurities, and the desired scale of purification. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.[4][5] The larger conjugate elutes before the smaller, unreacted CCMM.[6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[7][8][9][10][11] This technique is particularly useful for separating conjugates with different drug-to-antibody ratios (DARs).[7][10]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[12][13] The charge of the conjugate will depend on the properties of both the biomolecule and the attached molecule.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[14][15][16]
Q3: Why is it important to quench the conjugation reaction before purification?
It is advisable to quench the reaction to deactivate any remaining unreacted maleimide groups. This prevents the maleimide from reacting with other thiol-containing molecules during purification or storage. Quenching is typically achieved by adding a molar excess of a small molecule containing a free thiol, such as Dithiothreitol (DTT), 2-Mercaptoethanol (BME), or L-cysteine.[6]
Q4: What can cause my CCMM conjugate to precipitate or aggregate?
Protein aggregation or precipitation after conjugation can be a significant issue.[17] Potential causes include:
-
Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation.[6]
-
High Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of aggregation.[17]
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect the stability of the protein conjugate.[17]
-
Non-specific Cross-linking: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), which can lead to cross-linking and aggregation.[17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your CCMM conjugate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[17] | Always prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[17] Avoid storing maleimide reagents in aqueous solutions.[17] |
| Oxidized Thiols: Cysteine residues on the protein may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[17] | Reduce disulfide bonds to free thiols (-SH) before conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[17] | |
| Re-oxidation of Free Thiols: Free thiols can re-oxidize back to disulfide bonds, especially in the presence of oxygen. | Use degassed buffers for the reaction. Including a chelating agent like EDTA in the buffer can help prevent metal-catalyzed oxidation.[17] | |
| Incorrect Buffer pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[17] | Ensure the reaction buffer is within the optimal pH range. Below pH 6.5, the reaction rate slows down.[17] | |
| Protein Aggregation/Precipitation | High Degree of Labeling (DOL): Excessive labeling can increase the hydrophobicity of the protein. | Optimize the molar ratio of CCMM to your biomolecule to achieve the desired DOL without causing aggregation. A common starting point is a 10-20 fold molar excess of maleimide to protein.[17] |
| High Protein Concentration: | Consider reducing the protein concentration. A common range is 1-10 mg/mL.[17] | |
| Suboptimal Buffer Conditions: | Ensure the buffer pH and ionic strength are optimal for your specific protein's stability. | |
| Poor Separation During Chromatography | Inappropriate Column Choice: The selected chromatography resin may not be suitable for separating the conjugate from impurities. | Select a column with the appropriate separation mechanism (size, charge, hydrophobicity) and pore size for your conjugate. |
| Suboptimal Elution Conditions: The gradient or mobile phase composition may not be optimized for resolution. | Optimize the elution gradient (e.g., salt concentration for IEX and HIC, organic solvent for RP-HPLC) and flow rate to improve peak separation. | |
| Column Overloading: | Ensure the sample load does not exceed the binding capacity of the column. | |
| Loss of Conjugate Stability | Retro-Michael Reaction: The thiol-maleimide linkage can be reversible, especially in the presence of other thiols.[18][19] | Hydrolyzing the thiosuccinimide ring to the more stable succinamic acid can prevent the retro-Michael reaction.[19] This can sometimes be achieved by adjusting the pH after conjugation. |
Experimental Protocols
Here are detailed methodologies for common purification techniques for CCMM conjugates.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, making it an effective method for removing smaller, unreacted CCMM from the larger conjugate.[4][5][6][20]
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200)
-
Equilibration/running buffer (e.g., Phosphate Buffered Saline - PBS)
-
Crude conjugate reaction mixture
-
Chromatography system (e.g., FPLC or gravity flow)
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen equilibration buffer.
-
Sample Preparation: Before loading, clarify the sample by centrifugation (10,000 x g for 15 minutes) or filtration (0.22 µm filter) to remove any particulates.
-
Sample Loading: Carefully load the clarified sample onto the top of the column.
-
Elution: Begin the elution with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample passes through the column. The larger conjugate will elute first, followed by the smaller, unreacted CCMM.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (monitoring at 280 nm for protein and at the specific wavelength for the conjugated molecule) to identify the fractions containing the purified conjugate.
Workflow for SEC Purification
Caption: Workflow for the purification of CCMM conjugates using Size Exclusion Chromatography.
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity and is particularly effective for separating antibody-drug conjugates (ADCs) with varying drug-to-antibody ratios (DARs).[7][10]
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Binding Buffer (High salt concentration, e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 6.9)[8]
-
Elution Buffer (Low salt concentration, e.g., 50 mM sodium phosphate, pH 6.9)[8]
-
Crude conjugate reaction mixture
-
Chromatography system (e.g., FPLC or HPLC)
Methodology:
-
Column Equilibration: Equilibrate the HIC column with several column volumes of the Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the crude conjugate mixture to match that of the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.
-
Sample Loading: Load the sample onto the equilibrated column. The conjugate will bind to the hydrophobic stationary phase.[8]
-
Elution: Elute the bound molecules using a decreasing salt gradient, by mixing the Binding Buffer and Elution Buffer. Molecules will elute in order of increasing hydrophobicity.[8][10] Less hydrophobic species will elute earlier.[7][10]
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions to identify those containing the conjugate with the desired level of purity and drug loading.
Workflow for HIC Purification
Caption: Workflow for the purification of CCMM conjugates using Hydrophobic Interaction Chromatography.
Quantitative Data Summary
The following table summarizes typical performance metrics for different purification methods. Actual results will vary depending on the specific conjugate and experimental conditions.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | References |
| Size Exclusion Chromatography (SEC) | >95% | >90% | Gentle, removes small molecule impurities effectively. | [4][6] |
| Hydrophobic Interaction Chromatography (HIC) | Can resolve different DAR species | >85% | Nondenaturing, separates based on hydrophobicity.[8][10] | [7][10] |
| Ion Exchange Chromatography (IEX) | High resolution for charge variants | >80% | Separates based on charge, can remove aggregates. | [13][21] |
| Reverse Phase HPLC (RP-HPLC) | >98% | Variable, can be lower due to denaturation | High resolution, suitable for analytical and preparative scale. | [14][15] |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues during CCMM conjugate purification.
Caption: A decision tree for troubleshooting common problems in CCMM conjugate purification.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. goldbio.com [goldbio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. mdpi.com [mdpi.com]
- 14. Separation of Maleimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
- 16. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sartorius.com [sartorius.com]
Technical Support Center: Troubleshooting Maleimide Crosslinker Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during bioconjugation experiments using maleimide crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide crosslinkers?
A1: The most common side reactions are:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis in aqueous solutions, especially at neutral to high pH, rendering the crosslinker inactive.[1][2][3][4] This can occur before conjugation or to the unreacted maleimide.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[1][5] In environments with a high concentration of other thiols, such as in vivo with glutathione, the conjugated molecule can be transferred to other molecules, leading to off-target effects and loss of the desired conjugate.[1][5][6] This is a significant concern for antibody-drug conjugates (ADCs).[1][6]
-
Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., the side chain of lysine residues) at pH values above 7.5.[1][2][4][][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.[1][9] This rearrangement is more prominent at basic pH.[2]
Q2: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?
A2: Low conjugation efficiency can stem from several factors:
-
Inactive Maleimide: The maleimide reagent may have been prematurely hydrolyzed. To avoid this, always prepare aqueous solutions of maleimide-containing reagents immediately before use and store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.[1][3][10]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on the protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides.[1][11] A pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be employed to reduce disulfide bonds.[1][11]
-
Suboptimal pH: The ideal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4][][12] At a lower pH, the reaction rate decreases, while at a higher pH, the rates of maleimide hydrolysis and reaction with amines increase.[1][3]
-
Insufficient Molar Ratio of Maleimide: A molar excess of the maleimide linker is often needed to drive the reaction to completion. A starting point of a 10-20 fold molar excess of the maleimide linker relative to the protein is common, but this may require optimization.[1][13]
Q3: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?
A3: Improving in vivo stability is crucial, especially for applications like ADCs. Here are some strategies:
-
Post-Conjugation Hydrolysis: After the conjugation reaction, the pH of the solution can be raised to 8.5-9.0 to intentionally hydrolyze the thiosuccinimide ring to a stable succinamic acid thioether.[1][5] This ring-opened form is resistant to the retro-Michael reaction.[5]
-
Thiazine Rearrangement for N-terminal Cysteines: For conjugates with N-terminal cysteines, incubation at pH 7.4 for an extended period (e.g., 24 hours) can facilitate the rearrangement to a stable thiazine structure.[1][9]
-
Use of Stabilized Maleimides: Next-generation maleimides, such as diiodomaleimides or those with electron-withdrawing N-substituents, have been developed to have increased stability or to promote rapid hydrolysis after conjugation, thus preventing thiol exchange.[14][15][16][17][18]
Troubleshooting Guides
Guide 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Inactive Maleimide Reagent | Prepare fresh maleimide solutions and use appropriate solvents. | 1. Allow the solid maleimide reagent to equilibrate to room temperature before opening. 2. Immediately before use, dissolve the maleimide in anhydrous DMSO or DMF to prepare a concentrated stock solution.[10] 3. Add the stock solution to the reaction buffer at the desired final concentration. Avoid storing maleimides in aqueous solutions.[4] |
| Oxidized/Inaccessible Thiols | Reduce disulfide bonds with TCEP prior to conjugation. | 1. Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).[1] 2. Add a 10-100 fold molar excess of TCEP to the protein solution.[1][10] 3. Incubate for 20-30 minutes at room temperature.[1][10] 4. If necessary, remove excess TCEP using a desalting column. |
| Incorrect Reaction pH | Optimize the pH of the reaction buffer to be within the 6.5-7.5 range. | 1. Use buffers such as PBS, HEPES, or MES.[10][13] Avoid buffers containing primary amines (e.g., Tris) or thiols.[10] 2. Verify the final pH of the reaction mixture after adding all components. |
| Insufficient Molar Ratio | Increase the molar excess of the maleimide linker. | 1. Start with a 10-20 fold molar excess of the maleimide linker to the protein.[1][13] 2. Perform small-scale optimization reactions with varying molar ratios to determine the optimal condition for your specific protein. |
Guide 2: Poor In Vivo Stability of the Conjugate
| Side Reaction | Mitigation Strategy | Detailed Protocol |
| Retro-Michael Reaction (Thiol Exchange) | Induce hydrolysis of the thiosuccinimide ring post-conjugation. | 1. After the initial conjugation is complete, confirm conjugate formation using analytical methods (e.g., HPLC, MS). 2. Adjust the pH of the conjugate solution to 8.5-9.0.[1] 3. Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry.[1] 4. Once hydrolysis is complete, neutralize the solution to pH 7.0-7.5 for storage.[1] |
| Thiol Exchange (N-terminal Cysteine) | Promote thiazine rearrangement for conjugates with N-terminal cysteines. | 1. Perform the initial conjugation at pH 7.4.[1] 2. After the initial reaction, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C.[1] 3. Monitor the conversion to the thiazine product via HPLC-MS.[1] |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines |
| < 6.5 | Decreases | Slow | Negligible |
| 6.5 - 7.5 (Optimal) | High and Specific | Moderate | Minimal |
| > 7.5 | High (but less specific) | Increases significantly | Becomes a significant competing reaction |
| 8.5 - 9.0 | Not recommended for initial conjugation | Rapid | Significant reaction |
Data compiled from multiple sources. At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[4][]
Table 2: Stability of Maleimide-Thiol Conjugates
| Conjugate Type | Condition | Half-life | Reference |
| N-ethyl maleimide conjugate with 4-mercaptophenylacetic acid | Incubation with glutathione | 3.1 h | [19] |
| N-phenyl maleimide conjugate with 4-mercaptophenylacetic acid | Incubation with glutathione | 18 h | [19] |
| N-aminoethyl maleimide conjugate with 4-mercaptophenylacetic acid | Incubation with glutathione | (Higher level of ring-opening) | [19] |
| Ring-opened succinamic acid thioether | Not specified | > 2 years | [14] |
Visual Guides
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Improving the Stability of Maleimide-Based Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of antibody-drug conjugates (ADCs) made with maleimide-based linkers.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: My ADC shows significant payload loss during in vitro plasma stability assays.
-
Potential Cause: The primary reason for payload loss from maleimide-based ADCs in plasma is the retro-Michael reaction .[1][2][3][4] The thiosuccinimide linkage formed between the maleimide and an antibody cysteine is reversible. Thiol-containing molecules abundant in plasma, such as albumin and glutathione, can abstract the drug-linker, leading to premature deconjugation and potential off-target toxicity.[5][6][7]
-
Troubleshooting Steps:
-
Confirm the Mechanism: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze plasma samples over time. A decrease in the average drug-to-antibody ratio (DAR) and the appearance of drug-linker adducts on plasma proteins (like albumin) confirms retro-Michael-mediated instability.[8][9]
-
Promote Succinimide Ring Hydrolysis: The hydrolyzed (ring-opened) form of the thiosuccinimide linkage is stable and not susceptible to the retro-Michael reaction.[1][3][10] You can induce hydrolysis post-conjugation by incubating the purified ADC in a slightly basic buffer (e.g., pH 8.5-9.0).[9] It is critical to monitor this step carefully to avoid antibody aggregation.[6][9]
-
Switch to a More Stable Linker: If post-conjugation hydrolysis is not feasible or optimal, synthesize the ADC using a next-generation maleimide derivative designed for enhanced stability.[6] Options include self-hydrolyzing maleimides or dibromomaleimides.[1][6][11]
-
Problem 2: I'm observing a low or inconsistent Drug-to-Antibody Ratio (DAR) after my conjugation reaction.
-
Potential Cause 1: Inefficient Conjugation Reaction. The reaction between the maleimide-linker and the antibody thiols may not have gone to completion.
-
Solution:
-
Optimize pH: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[6] At pH > 7.5, maleimides can react with lysine residues, causing heterogeneity.[6]
-
Control Molar Ratio: Ensure a sufficient molar excess of the maleimide-payload is used to drive the reaction forward. A common starting point is a 10-20 fold molar excess of the dye/drug.[12] However, avoid very large excesses, which can lead to non-specific labeling and purification challenges.[6]
-
Degas Buffers: Thiols are sensitive to oxidation. Use degassed buffers for the antibody solution to ensure the cysteine residues remain reduced and available for conjugation.[12]
-
-
-
Potential Cause 2: Maleimide Hydrolysis. The maleimide group itself can be hydrolyzed to an unreactive maleamic acid, especially at higher pH, preventing it from reacting with thiols.[]
-
Solution:
-
Buffer Choice: Certain chemical groups adjacent to the maleimide can influence its stability. For example, the cyclohexane ring in the common crosslinker SMCC provides greater stability against hydrolysis compared to the phenyl ring in MBS.[]
-
Fresh Reagents: Prepare the maleimide-payload stock solution in an anhydrous solvent like DMSO or DMF and use it promptly.[12][14]
-
-
Problem 3: My ADC is aggregating after conjugation or during storage.
-
Potential Cause: ADC aggregation can be caused by several factors, including high payload hydrophobicity, inappropriate buffer conditions, or structural changes to the antibody induced by the conjugation process.[][16]
-
Solution:
-
Hydrophilic Linkers: If the payload is highly hydrophobic, incorporate hydrophilic moieties (e.g., PEG units) into the linker design to improve the overall solubility of the ADC.[5]
-
Formulation Optimization: Screen different buffer conditions for storage. An optimal formulation should control pH and ionic strength and may include excipients like sucrose or polysorbate 80 to minimize aggregation.[16][17]
-
DAR Control: High DAR values, especially with hydrophobic drugs, can increase the tendency to aggregate.[] If possible, aim for a lower, more controlled DAR through site-specific conjugation methods.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a problem for ADCs?
A1: The retro-Michael reaction is the reverse of the initial Michael addition used to conjugate a maleimide linker to a cysteine thiol on an antibody.[2][4][6] This reaction breaks the covalent bond, leading to the premature release of the drug-linker from the ADC before it reaches its target tumor cell.[5][7] This deconjugation reduces the ADC's efficacy and can cause off-target toxicity when the released drug-linker binds to other molecules in the body, such as serum albumin.[9]
Q2: How does hydrolysis stabilize the maleimide-thiol linkage?
A2: The thiosuccinimide ring formed upon conjugation can react with a water molecule in a process called hydrolysis. This reaction opens the ring to form a stable maleamic acid thioether derivative.[6] This ring-opened structure is no longer susceptible to the retro-Michael reaction, effectively "locking" the drug-linker onto the antibody and enhancing the ADC's stability in circulation.[1][3][9][10]
Q3: What are "next-generation maleimides" and how do they improve stability?
A3: Next-generation maleimides are chemically modified maleimides designed to overcome the instability of the traditional thiosuccinimide linkage.[18] Key strategies include:
-
Self-Hydrolyzing Maleimides: These linkers incorporate chemical groups, such as a basic amino group, adjacent to the maleimide.[1][3] These groups act as intramolecular catalysts, rapidly accelerating the stabilizing hydrolysis reaction at neutral pH right after conjugation.[1][3]
-
Dibromo- and Diiodomaleimides: These reagents react with two thiol groups from a reduced disulfide bond, effectively "re-bridging" the disulfide with a stable linkage that is resistant to deconjugation.[2][18]
-
Maleamic Methyl Esters: These linkers react with thiols to directly form the stable, ring-opened product in a single step, avoiding the unstable thiosuccinimide intermediate altogether.[19]
Q4: Can the conjugation site on the antibody influence stability?
A4: Yes, the location of the cysteine residue used for conjugation can significantly impact the stability of the resulting ADC.[20][21] The local chemical microenvironment of the conjugation site, including its solvent accessibility and proximity to other amino acid residues, can influence the susceptibility of the thiosuccinimide linkage to both the retro-Michael reaction and hydrolysis.[4][20] Therefore, site-specific conjugation methods are often preferred to produce more homogeneous and stable ADCs.
Data Presentation: Linker Stability Comparison
The stability of the ADC is highly dependent on the linker chemistry. The table below summarizes data on the stability of different maleimide-based linkers in the presence of competing thiols.
| Linker Type | Competing Thiol | Incubation Time (hours) | % Conjugate Remaining | Reference |
| N-Alkyl Maleimide | β-mercaptoethanol | 200 | ~30-40% | [11] |
| N-Aryl Maleimide | β-mercaptoethanol | 200 | ~90-100% | [11] |
| Maleamic Methyl Ester-based ADC | Albumin (25 mg/mL) | 336 (14 days) | ~96.2% | [19] |
| Conventional Maleimide-based ADC | Albumin (25 mg/mL) | 336 (14 days) | ~50-75% payload loss reported in plasma | [19] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Objective: To conjugate a maleimide-functionalized payload to a thiol-containing antibody.
-
Materials:
-
Methodology:
-
Antibody Preparation: If starting with intact disulfides, reduce the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation: While gently stirring, add the maleimide-payload stock solution to the antibody solution. A starting molar ratio of 10-20 moles of payload per mole of antibody is recommended.[12]
-
Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[12]
-
Purification: Remove unreacted payload and other impurities using size exclusion chromatography (SEC) or affinity chromatography.
-
Characterization: Determine the average DAR and aggregation levels using techniques like HIC-HPLC, UV-Vis spectroscopy, and SEC.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC and quantify payload loss in plasma over time.
-
Materials:
-
Methodology:
-
Incubation: Incubate the ADC in plasma at a fixed concentration (e.g., 100 µg/mL) at 37°C.[22]
-
Time Points: At designated time points (e.g., 0, 2, 6, 24, 48, 96, 168 hours), draw aliquots of the ADC-plasma mixture and immediately store them at -80°C to stop the reaction.[22][24]
-
Sample Preparation: Thaw the samples and isolate the ADC from the plasma matrix, often using Protein A/G affinity capture (e.g., magnetic beads).[9]
-
Analysis: Analyze the purified ADC from each time point by LC-MS or HIC-HPLC to determine the average DAR.[8][9] A decrease in DAR over time indicates payload loss. The plasma supernatant can also be analyzed to quantify the released drug-linker.[22]
-
Visualizations
Caption: Reaction pathways for maleimide ADC conjugation, instability, and stabilization.
Caption: Experimental workflow for an in vitro ADC plasma stability assessment.
Caption: Troubleshooting logic for addressing ADC instability in plasma.
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 16. nanotempertech.com [nanotempertech.com]
- 17. benchchem.com [benchchem.com]
- 18. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ADC Plasma Stability Assay [iqbiosciences.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buffer Conditions for Maleimide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your maleimide conjugation reactions, ensuring high efficiency, specificity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3] This range is a critical balance between two factors:
-
Thiol Reactivity: For the reaction to proceed, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion increases, which can lead to a faster reaction rate.[4]
-
Maleimide Stability and Specificity: At pH values above 7.5, maleimides become increasingly susceptible to hydrolysis, rendering them unreactive towards thiols.[2][3][4] Additionally, at a more alkaline pH, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation.[2][3][5] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2][6]
Q2: Which buffers are recommended for maleimide reactions?
Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used buffers for maleimide conjugation at a concentration of 10-100 mM.[7][8] It is crucial that the chosen buffer is free of any thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) as these will compete with the target thiol for reaction with the maleimide.[3] The buffer should also be degassed to minimize the oxidation of free thiols.[5][9]
Q3: What is the recommended molar ratio of maleimide to thiol?
A molar excess of the maleimide-containing molecule is generally used to drive the reaction to completion. A common starting point is a 10:1 to 20:1 molar excess of the maleimide reagent to the protein or other thiol-containing molecule.[5][7] However, the optimal ratio is system-dependent and should be determined empirically for each specific application through small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1).[5]
Q4: How can I prevent protein aggregation during conjugation?
Protein aggregation during maleimide conjugation can be a significant issue. Here are some preventative measures:
-
Optimize Reaction Buffer: Maintain the pH between 6.5 and 7.5 and ensure the buffer is free of thiols and primary/secondary amines.[7]
-
Control Molar Ratio: Avoid excessive molar ratios of the maleimide reagent, as over-modification can increase the hydrophobicity of the protein surface, leading to aggregation.[7]
-
Use Hydrophilic Linkers: Whenever possible, choose maleimide reagents with hydrophilic linkers like polyethylene glycol (PEG) to enhance the solubility of the final conjugate.[7]
-
Control Protein Concentration: High protein concentrations can promote aggregation. If possible, work with more dilute protein solutions (e.g., 1-10 mg/mL).[5][7]
-
Proper Reagent Handling: Allow maleimide reagents to equilibrate to room temperature before opening to prevent condensation. Prepare aqueous solutions of maleimide reagents immediately before use.[7]
Q5: How should I quench the reaction and remove excess maleimide?
Excess maleimide can be quenched by adding a small molecule thiol such as cysteine, 2-mercaptoethanol, or DTT to the reaction mixture and incubating for an additional 15-30 minutes.[3][10] Following quenching, the conjugate can be purified from excess reagents and byproducts using techniques like size-exclusion chromatography (desalting columns), dialysis, or HPLC.[8][10]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal 6.5-7.5 range.[5][10] |
| Inactive Maleimide Reagent | Prepare fresh solutions of the maleimide-activated molecule in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage in aqueous buffers.[4][8][10] |
| Oxidized Thiols | Ensure your protein or molecule's thiols are reduced. Consider treating with a non-thiol reducing agent like TCEP, which doesn't need to be removed before conjugation.[3][10] Use degassed buffers to prevent re-oxidation.[5] |
| Presence of Competing Thiols | Ensure your buffer is free from thiol-containing reagents like DTT or 2-mercaptoethanol. If used for reduction, they must be completely removed prior to adding the maleimide.[3] |
| Insufficient Reaction Time or Temperature | Incubate the reaction for a longer period (e.g., 2-4 hours at room temperature or overnight at 4°C).[6][10] |
| Suboptimal Molar Ratio | Increase the molar excess of the maleimide reagent. A 10-20 fold excess is a common starting point.[5][11] |
Problem 2: Non-Specific Labeling
| Possible Cause | Troubleshooting Step |
| Reaction pH is too high | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols over amines.[2][3][5] |
| Presence of primary amines in the buffer | Use buffers that do not contain primary amines, such as PBS or HEPES.[7] |
Problem 3: Instability of the Final Conjugate
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | The thiosuccinimide bond can be reversible. To increase stability, consider intentionally hydrolyzing the succinimide ring post-conjugation by incubating at a slightly basic pH (e.g., 8.0-8.5) for a controlled period. This forms a stable, ring-opened succinamic acid thioether.[2][11][12] |
| Thiazine Rearrangement | This side-reaction can occur with an unprotected N-terminal cysteine. Careful control of pH can help mitigate this.[13] Thiazine formation is more rapid at higher pH.[14] |
| Improper Storage | Store purified conjugates at 2-8°C in the dark for up to one week. For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%), or add 50% glycerol and store at -20°C.[8][15] |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Maleimide Reactions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[1][2][3][5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[5] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature.[5] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[5][15] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A common starting point, should be optimized for each specific system.[5][7] |
Table 2: pH Effects on Maleimide Reaction Specificity and Rate
| pH Range | Effect on Reaction |
| < 6.5 | The reaction rate is significantly slower as the thiol group is predominantly in its protonated, less nucleophilic form. |
| 6.5 - 7.5 | Optimal range for high selectivity and reaction rate. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][2] |
| > 7.5 | The reaction becomes less specific, with competing reactions from primary amines. The maleimide group is also more susceptible to hydrolysis.[2][3][6] |
| 8.4 | At this pH, thiazine formation from N-terminal cysteine conjugates can be rapid, with nearly 90% conversion after 24 hours in some model systems.[14] |
| 8.5 - 9.0 | This pH range can be used post-conjugation to intentionally hydrolyze the thiosuccinimide ring to a more stable ring-opened form.[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide Reagent
-
Prepare Protein Solution: Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5) to a concentration of 1-10 mg/mL.[5][9][15]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[5][8] Incubate for 20-60 minutes at room temperature.[5] TCEP does not need to be removed before the addition of the maleimide reagent.[3] If using DTT, it must be completely removed (e.g., via a desalting column) before proceeding.[3][5]
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in an anhydrous solvent such as DMSO or DMF to a concentration of 10 mM.[8] Vortex to ensure complete dissolution.
-
Conjugation Reaction: Add the calculated volume of the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[5]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[6]
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol such as cysteine or 2-mercaptoethanol to the reaction mixture and incubate for an additional 15-30 minutes.[10]
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[8][10]
-
Characterization and Storage: Characterize the conjugate using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis spectroscopy). Store the purified conjugate as described in the troubleshooting section.
Visualizations
Caption: Thiol-Maleimide reaction pathway and common side reactions.
Caption: A logical guide for troubleshooting low conjugation efficiency.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
A Head-to-Head Battle of Crosslinkers: N-(4-Carboxycyclohexylmethyl)maleimide (CCMM) vs. SMCC for Protein Bioconjugation
In the intricate world of protein chemistry, the ability to covalently link molecules is paramount for developing targeted therapeutics, creating sophisticated diagnostic tools, and unraveling complex biological pathways. Heterobifunctional crosslinkers are the molecular bridges that make these connections possible. Among the most utilized are those that target primary amines and sulfhydryl groups. This guide provides a detailed comparison of two such crosslinkers: the well-established Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its close relative, N-(4-Carboxycyclohexylmethyl)maleimide (CCMM). We delve into their chemical properties, reaction mechanisms, and provide detailed protocols to guide researchers in selecting the optimal reagent for their specific application.
Unveiling the Contenders: Chemical Structure and Reactivity
At first glance, CCMM and SMCC share a significant structural similarity: a maleimide group attached to a cyclohexane ring. This cyclohexane bridge is a key feature that enhances the stability of the maleimide group, preventing its premature hydrolysis and allowing for greater control over the conjugation reaction.[1][2] The primary distinction between the two lies in their amine-reactive functional groups.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) employs an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines (such as the side chain of lysine residues) at a pH range of 7.0-9.0, forming stable amide bonds.[1][3] This reaction proceeds directly without the need for additional activating agents.
CCMM (this compound) , on the other hand, possesses a terminal carboxylic acid.[4][5] To react with primary amines, this carboxylic acid must first be activated. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxyl group into a reactive O-acylisourea intermediate that can then react with an amine to form a stable amide bond.
This fundamental difference in their amine-reactive moieties dictates the workflow and considerations for their use in protein crosslinking.
Performance Face-Off: A Comparative Analysis
While direct, side-by-side quantitative comparisons of CCMM and SMCC in the scientific literature are scarce, a robust comparison can be drawn based on the well-characterized reactivity of their respective functional groups and their shared structural features.
| Feature | This compound (CCMM) | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Amine-Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide (NHS) Ester |
| Amine Reaction Requirement | Requires activation (e.g., with EDC) | Direct reaction |
| Spacer Arm Length | ~8.3 Å | ~8.3 Å |
| Maleimide Stability | High (due to cyclohexane bridge) | High (due to cyclohexane bridge)[1][2] |
| Reaction pH (Amine) | Typically 4.5-7.5 for EDC activation | 7.0-9.0[1] |
| Reaction pH (Sulfhydryl) | 6.5-7.5 | 6.5-7.5[1] |
| Solubility (unmodified) | Sparingly soluble in aqueous buffers | Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF)[6] |
| Control over Reaction | Two-step activation and conjugation offers temporal control | Direct reaction, can be controlled by pH |
The Crosslinking Workflow: A Visual Guide
The experimental workflows for CCMM and SMCC differ primarily in the initial activation step for the amine-reactive group.
Caption: Experimental workflow for protein crosslinking using CCMM.
Caption: Experimental workflow for protein crosslinking using SMCC.
Detailed Experimental Protocols
Protein Crosslinking with SMCC
This protocol describes a two-step crosslinking procedure.
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing sulfhydryl groups)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Maleimide-activation of Protein 1
-
Prepare Protein 1 at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein 1 solution.[1] The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Protein 2
-
Immediately add the maleimide-activated Protein 1 to Protein 2 in a desired molar ratio. If Protein 2 has disulfide bonds, they may need to be reduced prior to this step using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from unconjugated proteins and excess reagents by size-exclusion chromatography or other appropriate purification methods.
Protein Crosslinking with CCMM
This protocol involves an initial activation of CCMM with EDC and NHS.
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing sulfhydryl groups)
-
CCMM (this compound)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 4.5-6.0
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Activation of CCMM and Conjugation to Protein 1
-
Dissolve CCMM in DMSO or DMF to prepare a stock solution.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add the CCMM stock solution to the EDC/NHS solution. The molar ratio of CCMM:EDC:NHS should be optimized, but a 1:2:5 ratio is a common starting point.
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
Prepare Protein 1 at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Add the activated CCMM solution to the Protein 1 solution.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove excess reagents and byproducts using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Protein 2
-
Follow the same procedure as Step 2 for the SMCC protocol.
Signaling Pathways and Logical Relationships
The choice between CCMM and SMCC is primarily dictated by the experimental design and the properties of the biomolecules being conjugated. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting between CCMM and SMCC.
Conclusion: Making the Right Choice
Both this compound (CCMM) and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are powerful tools for creating stable protein bioconjugates. The primary determinant for choosing between them is the desired control over the amine conjugation step.
Choose SMCC when:
-
A straightforward, direct reaction with primary amines is desired.
-
The experimental workflow benefits from fewer steps.
-
The protein of interest is stable at the optimal pH for NHS ester reactions (pH 7.0-9.0).
Choose CCMM when:
-
Greater control over the timing of the amine conjugation is required. The two-step activation of the carboxylic acid allows for the preparation of an activated crosslinker that can be used immediately or for the modification of one protein before the introduction of the second.
-
The reaction conditions for EDC/NHS activation (pH 4.5-7.5) are more favorable for the stability of the biomolecules involved.
Ultimately, the selection of the appropriate crosslinker will depend on the specific goals of the research, the properties of the proteins being conjugated, and the desired level of control over the bioconjugation process. By understanding the fundamental differences in their reactivity and workflows, researchers can confidently select the optimal tool to build the molecular bridges that drive scientific discovery.
References
Beyond the Standard: A Comparative Guide to Alternatives for N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only tethers the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, and in vivo performance. While N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) has been a long-standing workhorse in the field, its limitations, particularly the potential for in vivo instability of the resulting thioether bond, have driven the development of superior alternatives. This guide provides an objective comparison of these next-generation crosslinkers, supported by experimental data, to inform the selection of the optimal reagent for your bioconjugation needs.
The traditional maleimide-thiol conjugation, while efficient, can be susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione, leading to premature drug release and potential off-target toxicity.[1][2] Furthermore, the hydrophobic nature of the cyclohexyl group in SMCC can contribute to aggregation, especially with hydrophobic payloads.[3] This guide explores advanced alternatives that address these challenges, offering enhanced stability and improved physicochemical properties for the resulting bioconjugates.
Performance Comparison of SMCC Alternatives
The following table summarizes key performance data for various alternatives to SMCC, focusing on the stability of the resulting bioconjugate in plasma or serum. This data, compiled from multiple studies, highlights the significant improvements offered by next-generation maleimides and other novel thiol-reactive chemistries.
| Crosslinker Type | Key Features | Stability Metric | Result | Reference |
| SMCC (Control) | Standard non-cleavable linker | % Deconjugation in mouse serum (200h) | 60-70% | [4] |
| Clearance in vivo | Faster than total antibody | [5] | ||
| Self-Hydrolyzing Maleimides (e.g., N-aryl maleimides) | Promotes rapid hydrolysis of the thiosuccinimide ring post-conjugation, preventing retro-Michael reaction. | % Conjugate remaining in mouse serum (200h) | 90-100% | [4] |
| Hydrolysis half-life of bioconjugate | 2.0-2.6 hours | [4] | ||
| Diiodomaleimides | Rapid bioconjugation with reduced pre-conjugation hydrolysis. Forms stable conjugates. | Reactivity Order | Diiodomaleimide > Dibromomaleimide > Dichloromaleimide | [6][7] |
| Stability | Robust serum stability | [8] | ||
| PEGylated Maleimides (e.g., NHS-PEG-Maleimide) | Increases hydrophilicity, reduces aggregation, and can improve pharmacokinetic properties. | Aggregation | Lower than non-PEGylated linkers | [3] |
| Solubility | Improved water solubility | [9] | ||
| Bridging Disulfide Linkers (e.g., from Di-halo Maleimides) | Re-bridges reduced interchain disulfide bonds in antibodies, maintaining structural integrity. | % Intact ADC in human plasma (7 days) | >95% | [10] |
| Vinyl Sulfones | Forms a stable, irreversible thioether bond. | Linkage Stability | Irreversible | [7] |
| Reaction Rate | Generally slower than maleimides | [7] |
In-Depth Look at SMCC Alternatives
Next-Generation Maleimides (NGMs)
To address the inherent instability of the maleimide-thiol linkage, a new class of "next-generation maleimides" has been developed. These reagents are designed to create more stable bioconjugates.[3]
-
Self-Hydrolyzing Maleimides: These maleimides contain functionalities that accelerate the hydrolysis of the thiosuccinimide ring after conjugation.[3][11] This ring-opening renders the retro-Michael reaction unfavorable, leading to a significantly more stable conjugate.[4][12] For example, N-aryl substituted maleimides have demonstrated substantially lower deconjugation in serum compared to traditional N-alkyl maleimides.[4]
-
Dihalo-Substituted Maleimides: Dibromo- and diiodomaleimides offer rapid reaction kinetics with thiols while exhibiting reduced rates of hydrolysis before conjugation.[3] This makes them particularly suitable for complex protein conjugations where steric hindrance might be a factor.[8] These reagents can also be used to re-bridge disulfide bonds in antibodies, preserving the native protein structure.[6][7]
PEGylated Maleimides
The incorporation of polyethylene glycol (PEG) spacers into maleimide crosslinkers offers several advantages.[9] These PEGylated linkers increase the hydrophilicity of the bioconjugate, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[3][9] A variety of PEGylated maleimide reagents are commercially available with different PEG lengths to fine-tune the properties of the final conjugate.[13]
Alternative Thiol-Reactive Chemistries
Moving beyond maleimide chemistry, other functional groups have been explored for their ability to react with thiols to form highly stable linkages.
-
Vinyl Sulfones: These reagents react with thiols to form a stable and irreversible thioether bond, effectively eliminating the possibility of a retro-Michael reaction.[7] While the reaction kinetics are generally slower than those of maleimides, the resulting stability is a significant advantage for applications requiring long-term in vivo performance.[7]
Visualizing the Chemistries and Workflows
To better understand the chemical principles and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: General Two-Step Antibody Conjugation with an Amine- and Thiol-Reactive Crosslinker (e.g., SMCC, NHS-PEG-Maleimide)
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Heterobifunctional crosslinker (e.g., SMCC, NHS-PEGn-Maleimide)
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP), if payload has a disulfide bond
-
Quenching reagent (e.g., Tris, glycine, or cysteine)
-
Desalting columns or dialysis equipment
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
Step 1: Antibody Modification (Amine Reaction)
-
Prepare the antibody at a concentration of 1-10 mg/mL in a suitable amine-free buffer.[14]
-
Dissolve the crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.[8]
-
Add a 5- to 20-fold molar excess of the crosslinker solution to the antibody solution with gentle mixing.[15] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[10][15]
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).[15]
Step 2: Conjugation to Thiol-Containing Payload (Thiol Reaction)
-
If the payload contains a disulfide bond, reduce it with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.[3]
-
Immediately add the thiol-containing payload to the maleimide-activated antibody from Step 1. A 1.5- to 5-fold molar excess of the payload is typically used.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of ~1 mM and incubate for 15-30 minutes.[14]
Step 3: Purification and Characterization
-
Purify the antibody-drug conjugate using SEC to remove unconjugated payload and aggregates.[14]
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and stability.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the bioconjugate linker in plasma over time.[17]
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for quantification
Procedure:
-
Spike the bioconjugate into pre-warmed plasma to a final concentration of, for example, 10 µg/mL.[18]
-
Incubate the plasma samples at 37°C.[18]
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), aliquot a portion of the plasma sample.[18]
-
Precipitate the plasma proteins by adding a cold protein precipitation solution.[18]
-
Centrifuge the samples to pellet the precipitated proteins.[18]
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate and/or released payload.[17][18]
-
Calculate the percentage of intact bioconjugate remaining at each time point relative to the 0-hour time point to determine the linker's half-life in plasma.[17]
Conclusion
The field of bioconjugation has advanced significantly beyond the use of traditional crosslinkers like SMCC. Next-generation maleimides, PEGylated linkers, and alternative thiol-reactive chemistries provide researchers with a versatile toolkit to create more stable, soluble, and effective bioconjugates. The choice of the optimal linker will depend on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. By carefully considering the comparative data and protocols presented in this guide, researchers can make more informed decisions to drive the development of the next generation of targeted therapeutics and diagnostics.
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
N-Aryl vs. N-Alkyl Maleimide Conjugates: A Comparative Guide to Stability
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the stability of the linker is a critical determinant of efficacy and safety. The maleimide-thiolether linkage, formed by the reaction of a maleimide with a cysteine residue, is a widely used conjugation strategy. However, the stability of this linkage has been a significant area of research. This guide provides an in-depth comparison of the stability of conjugates formed from N-alkyl and N-aryl maleimides, supported by experimental data and detailed methodologies.
A primary challenge with traditional N-alkyl maleimide conjugates is their propensity for degradation in vivo. This instability is mainly due to a retro-Michael reaction, which can lead to the premature release of the conjugated payload.[1][2] In contrast, N-aryl maleimides have been shown to form substantially more stable conjugates.[1][3] The enhanced stability of N-aryl maleimide conjugates is a result of the rapid and efficient hydrolysis of the initial thiosuccinimide adduct to a stable thio-succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction.[1][4] The electron-withdrawing properties of the aryl group are believed to accelerate this stabilizing ring-opening hydrolysis.[1][5]
Quantitative Comparison of Conjugate Stability
The stability of N-alkyl versus N-aryl maleimide conjugates has been quantitatively assessed in several studies. The following table summarizes key experimental findings.
| Conjugate Type | Experimental Conditions | Observation | Reference |
| N-Alkyl Maleimide ADC | Thiol-containing buffer and serum, 37°C, 7 days | 35-67% deconjugation | [6][7] |
| N-Aryl Maleimide ADC | Thiol-containing buffer and serum, 37°C, 7 days | <20% deconjugation | [6][7] |
| N-Alkyl Maleimide ADC | PBS with β-mercaptoethanol or mouse serum, 200 hours | 60-70% deconjugation | [3] |
| N-Aryl Maleimide ADC | PBS with β-mercaptoethanol or mouse serum, 200 hours | 90-100% conjugation retained | [3] |
Signaling Pathways and Reaction Mechanisms
The stability of maleimide-thiol conjugates is dictated by the competition between two reaction pathways: the retro-Michael reaction leading to deconjugation, and the hydrolysis of the succinimide ring leading to a stable, ring-opened product.
Caption: Competing pathways for maleimide-thiol conjugates.
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol describes a general method for conjugating a maleimide-functionalized molecule to a thiol-containing protein (e.g., an antibody with accessible cysteine residues).
-
Protein Preparation:
-
Dissolve the protein in a suitable reaction buffer, such as 0.1 M phosphate buffer with 150 mM NaCl and 10 mM EDTA, at a pH of 7.2.[8] The protein concentration typically ranges from 1-10 mg/mL.[8]
-
If the cysteine residues are in a disulfide bond, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[8]
-
Incubate the mixture for 30-60 minutes at room temperature.[8] TCEP generally does not need to be removed before proceeding to the conjugation step.[8]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
Protocol for Assessing Conjugate Stability
This protocol outlines a method for evaluating the stability of maleimide-thiol conjugates in the presence of a competing thiol, such as glutathione (GSH), using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][4]
-
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
RP-HPLC system with a suitable column (e.g., C18)
-
Incubator set to 37°C
-
-
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).[2]
-
Prepare a solution of the conjugate at a final concentration of approximately 50 µM in PBS (pH 7.4).[2]
-
Prepare a stock solution of GSH in PBS (pH 7.4).[2]
-
To initiate the stability study, add GSH to the conjugate solution to a final concentration of around 5 mM (a 100-fold excess).[2]
-
Incubate the reaction mixture at 37°C.[2]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, etc., hours), take an aliquot of the reaction mixture.
-
Analyze the aliquots by RP-HPLC to separate and quantify the intact conjugate, any deconjugated products, and the GSH-adduct.[2][4]
-
The percentage of intact conjugate remaining at each time point is calculated by integrating the peak areas.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the stability of N-alkyl and N-aryl maleimide conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
characterization of N-(4-Carboxycyclohexylmethyl)maleimide labeled proteins
A Comparative Guide to the Characterization of N-(4-Carboxycyclohexylmethyl)maleimide Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The choice of labeling reagent is critical, as it dictates the stability, functionality, and overall performance of the resulting bioconjugate. This compound (CCMM) and its derivatives, like SMCC, have long been staple reagents for targeting cysteine residues. However, the field has evolved, bringing forth a new generation of linkers with improved characteristics. This guide provides an objective comparison of CCMM-labeled proteins with those modified by alternative reagents, supported by experimental data and detailed protocols to inform the rational design of protein conjugates.
The Benchmark: this compound (CCMM)
This compound is a thiol-reactive reagent that forms a stable thioether bond with cysteine residues on a protein. Its structure features a maleimide group for thiol conjugation and a carboxycyclohexylmethyl spacer arm. The cyclohexyl group in the linker arm provides a degree of rigidity and hydrophobicity, and it has been shown to confer greater stability to the maleimide group against hydrolysis compared to linkers without this feature.[1]
Despite its widespread use, the primary drawback of the conventional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction.[1] This reaction is reversible, particularly in the presence of other thiols like glutathione or serum albumin, which can lead to deconjugation and transfer of the label or payload to other molecules in vivo.[1] This instability can compromise the efficacy and safety of therapeutic protein conjugates.[2][3]
Comparison of Labeling Reagents
The limitations of traditional maleimide linkers like CCMM have driven the development of alternatives designed to offer enhanced stability, improved physicochemical properties, or different functionalities.
1. Hydrophilic (PEGylated) Maleimides: These linkers incorporate polyethylene glycol (PEG) chains of varying lengths.
-
Advantages: The primary benefit of PEGylation is the introduction of hydrophilicity, which can significantly improve the solubility of the final conjugate.[1] This is particularly important when working with hydrophobic payloads, as it can reduce the propensity for aggregation.[4] Improved hydrophilicity generally leads to more favorable pharmacokinetic profiles, including a longer circulation half-life.[1][5]
-
Disadvantages: Longer PEG chains can sometimes introduce steric hindrance, which may impact the binding affinity or function of the protein.[1]
2. Next-Generation Maleimides (NGMs): This class of reagents is engineered to overcome the instability of the traditional maleimide-thiol bond.
-
Self-Hydrolyzing Maleimides: These linkers are designed to undergo rapid intramolecular hydrolysis of the succinimide ring after conjugation to a thiol.[6] The resulting ring-opened succinamic acid thioether is resistant to the retro-Michael reaction, leading to a significantly more stable conjugate.[6]
-
Dibromo- and Diiodomaleimides: These reagents react with thiols with rapid kinetics and exhibit reduced rates of pre-conjugation hydrolysis.[1] Dibromomaleimides can also be used to re-bridge disulfide bonds in antibodies, creating highly stable and homogeneous conjugates.[7][8]
3. Alternative Thiol-Reactive Chemistries: Moving beyond maleimides, other functional groups offer irreversible and highly stable linkages.
-
Vinyl and Phenylsulfones: These compounds react with thiols to form stable, irreversible thioether bonds that are not susceptible to the retro-Michael reaction.[9][10] While the reaction kinetics can be slower than with maleimides, the resulting conjugates exhibit superior stability in human plasma.[9]
Data Presentation: Quantitative Comparison of Linker Performance
The following table summarizes key performance metrics for CCMM/SMCC and its alternatives based on data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited, and these values represent a synthesis of available data.
| Linker Type | Key Feature | Labeling Efficiency | Plasma Stability (% Intact Conjugate) | Impact on Aggregation |
| CCMM/SMCC | Hydrophobic, rigid linker | High | Variable, significant payload loss possible (e.g., ~50% loss in rat serum)[11] | Can increase aggregation, especially with hydrophobic payloads[4] |
| PEG-Maleimide | Hydrophilic, flexible linker | High | Similar to SMCC, but improved PK profile[12] | Reduces aggregation, improves solubility[1] |
| Self-Hydrolyzing Maleimide | Stabilized thioether bond | High | High, significantly less payload loss over 7 days compared to SMCC | Similar to SMCC, but improved stability may reduce aggregation over time |
| Dibromomaleimide | Rapid reaction, stable bond | High | High, stable maleamic acid product formed after hydrolysis[8] | Can be used for disulfide re-bridging, leading to homogeneous products[7] |
| Phenylsulfone | Irreversible thioether bond | Moderate to High (slower kinetics) | High, ~80% intact after 72h in human plasma, outperforming maleimide[13][9] | Dependent on overall conjugate properties |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Covalent labeling of a protein via Michael addition of a cysteine thiol to the maleimide group of CCMM.
Caption: Experimental workflow for the in vitro assessment of protein conjugate stability in plasma.
Caption: A signaling pathway for receptor internalization studied using a CCMM-labeled fluorescent ligand.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide Reagent
This protocol describes a typical two-step procedure for creating an antibody-drug conjugate (ADC) using an amine-to-thiol crosslinker like SMCC.
Materials:
-
Antibody (or other amine-containing protein)
-
Amine-reactive maleimide crosslinker (e.g., SMCC, Sulfo-SMCC, or NHS-PEG-Maleimide)
-
Thiol-containing payload (e.g., cytotoxic drug)
-
Reaction Buffer A: Amine-free buffer, e.g., PBS, pH 7.2-8.0
-
Reaction Buffer B: Thiol-free buffer, e.g., PBS, pH 6.5-7.5
-
Reducing agent (if needed to generate free thiols, e.g., TCEP)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the antibody in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Crosslinker Activation: Immediately before use, dissolve the maleimide crosslinker in an appropriate solvent (e.g., DMSO for SMCC, Reaction Buffer A for Sulfo-SMCC).
-
First Reaction (Amine-Maleimide): Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, non-reacted crosslinker using a desalting column or dialysis against Reaction Buffer B. This step is crucial to prevent the crosslinker from reacting with the thiol-containing payload.
-
Second Reaction (Maleimide-Thiol): Add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the number of introduced maleimide groups is typical.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine to a final concentration of ~1 mM.
-
Final Purification: Purify the final conjugate from excess payload and other reaction components using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to compare the stability of different protein-linker conjugates in a physiologically relevant matrix.[14]
Materials:
-
Purified protein conjugates (with different linkers)
-
Fresh frozen plasma (human, mouse, or rat)
-
Incubator at 37°C
-
Sample tubes
-
Reagents for protein precipitation (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Dilute the protein conjugates to a final concentration (e.g., 100 µg/mL) in fresh plasma.[14] Prepare a control sample for each conjugate in PBS to monitor intrinsic stability.
-
Time Points: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop the reaction.[14]
-
Sample Preparation: Thaw the plasma aliquots on ice. To analyze for released payload, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile containing a suitable internal standard.[14]
-
Centrifugation: Vortex the samples and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Analysis: Carefully collect the supernatant, which contains the released (free) payload. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Interpretation: Plot the percentage of intact conjugate or the concentration of released payload over time for each linker. Calculate the in vitro half-life (t½) for each conjugate to quantitatively compare their stability.
Protocol 3: Mass Spectrometry Analysis of Labeled Proteins
Mass spectrometry is a powerful tool to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
Materials:
-
Purified protein conjugate
-
Reducing agent (e.g., DTT)
-
Denaturing buffer
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer.
-
Intact Mass Analysis (Optional): For a general confirmation of conjugation, analyze the intact protein conjugate by LC-MS. The resulting spectrum will show a distribution of species corresponding to different numbers of attached labels.
-
Reduced Mass Analysis (for Antibodies): To determine the distribution of labels on the light and heavy chains of an antibody, the interchain disulfide bonds must be reduced.
-
Add a reducing agent like DTT to the conjugate solution to a final concentration of ~10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
LC-MS Analysis: Inject the reduced sample onto a reverse-phase LC column coupled to the mass spectrometer. The light and heavy chains will be separated by the LC.
-
Data Deconvolution: The resulting mass spectra for the light and heavy chains will show peaks corresponding to the unlabeled chain and the chain with one or more labels attached. Use deconvolution software to determine the average number of labels per chain and calculate the overall DAR for the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometry Analysis of Maleimide-Conjugated Peptides
For researchers, scientists, and drug development professionals, the precise characterization of maleimide-conjugated peptides is crucial for ensuring the efficacy and safety of novel therapeutics and research compounds. Mass spectrometry (MS) stands as the gold standard for confirming successful conjugation, identifying modification sites, and assessing the stability of these molecules.[1][2] This guide provides a comparative overview of various MS techniques, detailing their performance, supported by experimental data, and offering comprehensive protocols to aid in analytical workflow development.
Performance Comparison of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique is contingent on the specific analytical question, the nature of the maleimide conjugate, and available instrumentation. Key considerations include the type of ionization source, the mass analyzer, and the fragmentation method.
Ionization Techniques: ESI vs. MALDI
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common methods for ionizing peptides. ESI is a soft ionization technique that typically produces multiply charged ions from analytes in solution, making it highly compatible with liquid chromatography (LC) for online separation and analysis (LC-MS).[3] MALDI, on the other hand, generates predominantly singly charged ions from a solid-phase crystal matrix, which is advantageous for analyzing complex mixtures and larger molecules with potentially less spectral complexity.[3][4][5]
Fragmentation Methods: CID, HCD, and ETD
Tandem mass spectrometry (MS/MS) is employed to fragment the peptide ions to elucidate their amino acid sequence and pinpoint the site of maleimide modification.
-
Collision-Induced Dissociation (CID) is the most common fragmentation method, utilizing collisions with an inert gas to induce fragmentation, primarily at the peptide backbone, generating b- and y-type ions.[1][6]
-
Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method available on Orbitrap instruments that often results in more extensive fragmentation and the generation of more low-mass fragment ions, which can be beneficial for reporter ion-based quantification.[7][8]
-
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications. It involves the transfer of an electron to a multiply charged peptide ion, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type ions.[6][9] This can be advantageous for analyzing maleimide conjugates where the modification itself might be prone to fragmentation. For peptides with charge states higher than 2+, ETD often outperforms other techniques in terms of Mascot score.[9]
Quantitative Comparison of Analytical Techniques
While direct head-to-head quantitative data for the same maleimide-conjugated peptide across all techniques is limited in the literature, the following table summarizes the general performance characteristics based on proteomics studies.
| Feature | ESI-CID | ESI-HCD | ESI-ETD | MALDI-TOF MS |
| Primary Ion Types | b, y | b, y (often more extensive) | c, z | a, b, y, and post-source decay (PSD) fragments |
| Peptide Identification Rate | High | High, can exceed CID[8] | Generally lower than CID/HCD for general proteomics[6] | Moderate to High |
| Sequence Coverage | Good | Good to Excellent[7] | Excellent, often superior to CID[6] | Good, dependent on PSD efficiency |
| Preservation of Labile Modifications | Moderate | Moderate | Excellent[6][9] | Good |
| Compatibility with LC | Excellent | Excellent | Excellent | Limited (offline coupling) |
| Throughput | High | High | Moderate (slower scan speeds)[7] | High |
| Key Advantage | Widely available, robust | High-resolution fragments, good for quantification | Preserves labile modifications, good for highly charged peptides | High mass range, tolerance to some contaminants |
Common Challenges in the MS Analysis of Maleimide-Conjugated Peptides
Several side reactions and stability issues can complicate the mass spectrometric analysis of maleimide-conjugated peptides, leading to heterogeneous samples and complex spectra.
-
Hydrolysis: The succinimide ring of the maleimide-thiol adduct is susceptible to hydrolysis, particularly at pH values above 7.5.[10][11] This results in a mass increase of 18 Da and can occur during the conjugation reaction or sample preparation.[11]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a significant side reaction can be the formation of a six-membered thiazine ring. This rearrangement is more pronounced at basic pH and results in an isobaric species that can be difficult to distinguish from the desired conjugate by MS alone, but they exhibit different fragmentation patterns.[1][12]
-
Oxidation: The thioether linkage is prone to oxidation, leading to mass increases of +16 Da (sulfoxide) and +32 Da (sulfone).[11]
Careful control of pH (ideally 6.5-7.5) during conjugation and sample preparation is critical to minimize these side reactions.[13]
Experimental Protocols
General Protocol for Maleimide Conjugation to a Cysteine Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5 to a concentration of 1-10 mg/mL.[13]
-
Reduction of Disulfides (if necessary): If the peptide contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed prior to conjugation.[13]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-containing reagent in a minimal amount of an organic solvent like DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide reagent to the peptide solution. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[13]
-
Purification: Remove excess, unreacted maleimide reagent using size-exclusion chromatography, reverse-phase HPLC, or dialysis.[13]
Sample Preparation for LC-MS/MS Analysis
-
Buffer Exchange/Desalting: It is crucial to remove non-volatile salts and detergents, which can suppress ionization and interfere with analysis.[12] This can be achieved using C18 desalting spin columns or tips.
-
Sample Solubilization: Reconstitute the purified, desalted peptide conjugate in a solvent compatible with ESI-MS, typically a mixture of water and organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid).[12]
-
LC-MS/MS Analysis:
-
Chromatography: Separate the peptide conjugate from any remaining impurities using a C18 reverse-phase column with a gradient of increasing organic solvent.
-
Mass Spectrometry:
-
Ionization: Use positive ion mode ESI.
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the conjugated peptide.
-
MS/MS Scan: Select the precursor ions for fragmentation using CID, HCD, or ETD. For hydrolyzed linkers, CID can be favorable for producing the diagnostic P+71 and C+98 ions, while HCD may provide better overall sequence coverage.[14] Stepped HCD, which applies multiple collision energies, can be beneficial for obtaining both linker fragmentation and peptide backbone fragments in a single spectrum.[15][16][17]
-
-
Visualizing Workflows and Pathways
Maleimide Conjugation and Potential Side Reactions
Caption: Workflow of maleimide conjugation to a cysteine-containing peptide and common side reactions.
Mass Spectrometry Analysis Workflow
Caption: General experimental workflow for the LC-MS/MS analysis of maleimide-conjugated peptides.
Fragmentation Pathways of the Hydrolyzed Thiosuccinimide Linker
Caption: Fragmentation of hydrolyzed maleimide-peptide adducts yielding both peptide and diagnostic ions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. Mass spectrometric analysis of maleimide CyDye labelled model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 10. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 13. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A hydrolyzed N-propionylthiosuccinimide linker is cleaved by metastable fragmentation, increasing reliability of conjugation site identification in conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Potency: A Guide to Assessing Biological Activity After Maleimide Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool. Maleimide-based labeling, which targets cysteine residues, is a widely used strategy for attaching probes, drugs, and other molecules to proteins. However, the very act of chemical modification can perturb a protein's structure and, consequently, its biological activity. This guide provides a comprehensive comparison of methods to assess protein function post-labeling, offering detailed experimental protocols and quantitative data to inform the selection of appropriate labeling and validation strategies.
The decision to use maleimide chemistry for protein labeling necessitates a careful consideration of its potential impact on the protein's function. While offering high reactivity and specificity for cysteine residues, the introduction of a label can lead to localized conformational changes, steric hindrance at binding sites, or disruption of critical disulfide bonds, all of which can alter biological activity.[1] Therefore, rigorous assessment of the labeled protein's function is not just recommended; it is a critical step in ensuring the validity and reproducibility of experimental results.
Comparing Labeling Chemistries: Maleimide vs. Alternatives
The choice of labeling chemistry is a key determinant of the potential impact on protein function. While maleimide chemistry is popular due to its specificity for less abundant cysteine residues, other methods, such as N-hydroxysuccinimide (NHS) ester chemistry targeting more abundant lysine residues, offer alternatives.[2]
| Feature | Maleimide Chemistry | NHS Ester Chemistry | Site-Specific Enzymatic Labeling | Click Chemistry |
| Target Residue | Cysteine (Thiol group) | Lysine (Amine group) | Engineered recognition sequence | Bioorthogonal handle (e.g., non-canonical amino acid) |
| Specificity | High | Moderate (multiple lysines can be labeled) | Very High | Very High |
| Potential Impact on Activity | Can disrupt disulfide bonds or active site cysteines | Can block binding sites if lysines are in critical regions | Minimal, as the label is directed to a specific, often non-critical, site | Minimal, due to the bioorthogonal nature of the reaction |
| Homogeneity of Labeled Product | Can be high if a single cysteine is targeted | Often results in a heterogeneous mixture | High | High |
Quantitative Assessment of Biological Activity: A Comparative Overview
Validating the biological activity of a labeled protein requires quantitative assays that can precisely measure changes in its function. The appropriate assay will depend on the class of protein being studied. Below are examples of key assays and the type of quantitative data they provide.
| Protein Class | Assay | Quantitative Parameters |
| Enzymes | Enzyme Kinetics Assay | Michaelis-Menten constant (Km), Maximum velocity (Vmax) |
| Antibodies | Enzyme-Linked Immunosorbent Assay (ELISA) / Surface Plasmon Resonance (SPR) | Dissociation constant (Kd), Binding affinity (EC50) |
| DNA-Binding Proteins | Electrophoretic Mobility Shift Assay (EMSA) | Fraction of bound DNA, Dissociation constant (Kd) |
| Protein-Protein Interactions | Fluorescence Resonance Energy Transfer (FRET) / Co-Immunoprecipitation (Co-IP) | FRET efficiency, Amount of co-precipitated protein |
| Therapeutic Proteins (e.g., ADCs) | Cell-Based Cytotoxicity Assay | Half-maximal inhibitory concentration (IC50) |
Experimental Protocols
General Protocol for Maleimide Labeling of a Protein
This protocol provides a general framework for labeling a protein with a maleimide-functionalized dye. Optimization of the dye-to-protein molar ratio and reaction time is recommended for each specific protein.[3][4]
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized dye (e.g., Fluorescein-5-Maleimide) dissolved in DMSO or DMF
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds and free up cysteine residues. Remove excess TCEP using a desalting column.
-
Reaction Setup: Add the maleimide-dye solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of the quenching reagent to stop the reaction by consuming any unreacted maleimide. Incubate for 30 minutes.
-
Purification: Purify the labeled protein from excess dye and quenching reagent using size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).[5]
Enzyme Kinetics Assay for a Labeled Enzyme
This protocol describes how to assess the catalytic activity of an enzyme after maleimide labeling by determining its kinetic parameters.[6][7]
Materials:
-
Labeled and unlabeled enzyme solutions of known concentration
-
Substrate solution at various concentrations
-
Assay buffer
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Setup: In a microplate or cuvette, add the assay buffer and varying concentrations of the substrate.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of either the labeled or unlabeled enzyme.
-
Measurement: Immediately monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product or consumption of the substrate.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both the labeled and unlabeled enzyme.
ELISA for Antibody Binding Affinity
This protocol is for determining the binding affinity of a maleimide-labeled antibody to its target antigen.[8]
Materials:
-
Antigen-coated microplate
-
Labeled and unlabeled antibody solutions at various concentrations
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (if the primary antibody is not directly labeled with an enzyme)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Add serial dilutions of the labeled and unlabeled antibodies to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation (if applicable): Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the substrate solution and incubate until a color change is observed. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for both the labeled and unlabeled antibody.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the potential impact of labeling on cellular pathways is crucial. The following diagrams, generated using Graphviz, illustrate key processes.
Workflow for maleimide labeling of a protein.
References
- 1. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for Analyzing Protein–Protein Interactions in the Plasma Membrane of Live B Cells by Fluorescence Resonance Energy Transfer Imaging as Acquired by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Next-Generation Maleimides: A Comparative Guide to Enhanced Conjugate Stability
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a paramount concern influencing therapeutic efficacy and safety. While traditional maleimide-based conjugation has been a workhorse in the field, its susceptibility to degradation in vivo has driven the development of next-generation maleimides (NGMs) with markedly improved stability profiles. This guide provides an objective comparison of traditional and next-generation maleimides, supported by experimental data, detailed methodologies, and visual representations of key chemical principles.
The primary limitation of conventional maleimide-thiol conjugates is their instability, which stems from a reversible process known as the retro-Michael reaction.[1][2] This reaction can lead to the deconjugation of the payload, which can then bind to other thiol-containing molecules in the body, such as albumin, resulting in off-target toxicity and reduced therapeutic efficacy.[2][3]
Next-generation maleimides have been engineered to overcome this limitation through several innovative strategies. These include promoting the hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid thioether, and enabling the re-bridging of disulfide bonds.[3][4][5] These advancements have led to the creation of more robust and reliable bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs).
Comparative Stability Data
The enhanced stability of next-generation maleimide conjugates is evident in quantitative studies comparing their performance against traditional counterparts. The following tables summarize key data on conjugate stability under various conditions.
Table 1: Stability of Maleimide Conjugates in Thiol-Containing Buffer
| Maleimide Type | Model System | Incubation Conditions | Time (days) | % Intact Conjugate | Reference |
| Traditional Thiol-Maleimide | BODIPY-maleimide conjugated to reduced antibody cysteines | 5 mM cysteine | 7 | ~92% | [3] |
| Thiobutanoyl-Linked Maleimide | BODIPY-maleimide conjugated to an antibody via a 3-thiobutanoyl linker on lysine residues | 5 mM cysteine | 7 | 99.5% | [3] |
| N-Aryl Maleimide | Cysteine-linked ADC | Thiol-containing buffer/serum | 7 | >80% | [6] |
| "Bridging" Disulfide | ADC | Human plasma | 7 | >95% | [6] |
Table 2: Hydrolysis Half-Lives of Thiosuccinimide Conjugates
| N-Substituent on Maleimide | Hydrolysis Half-life (t½) | Conditions | Reference |
| N-alkyl | 27 hours | pH 7.4, 37°C | [7] |
| N-aryl | 1.5 hours | pH 7.4, 37°C | [7] |
| N-fluorophenyl | 0.7 hours | pH 7.4, 37°C | [7] |
Table 3: Stability of Various Linkages in Human Plasma
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Finding | Reference |
| Conventional Maleimide (Thioether) | ADC | 7 days | ~50% | Susceptible to significant deconjugation. | [6] |
| Phenyloxadiazole Sulfone | Antibody conjugate | 3 days | Significantly more stable than maleimide conjugate | Presents a more stable alternative. | [6] |
| 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | 5HP2O-thiol conjugate with 10 eq. glutathione | 4 days | Only trace amounts of exchanged product observed | Superior stability compared to maleimides. | [3] |
Reaction Mechanisms and Stability Enhancement
The key to the improved stability of next-generation maleimides lies in their chemical design, which favors irreversible and stable linkages.
The Problem: Retro-Michael Reaction in Traditional Maleimides
The instability of traditional maleimide conjugates is primarily due to the reversibility of the Michael addition reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma.[1][2]
The Solution: Strategies of Next-Generation Maleimides
Next-generation maleimides employ several strategies to create more stable conjugates.
1. Promoting Succinimide Ring Hydrolysis: Certain NGMs are designed with electron-withdrawing groups or adjacent basic groups that accelerate the hydrolysis of the thiosuccinimide ring.[8][9] The resulting ring-opened succinamic acid thioether is resistant to the retro-Michael reaction.[3][4]
2. Disulfide Bond Re-bridging: Dihalomaleimides, such as dibromo- and diiodomaleimides, can react with the two thiols of a reduced disulfide bond, effectively re-bridging the bond and incorporating the payload.[5][10][11] This maintains the structural integrity of the protein while achieving stable conjugation.
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of robust biotherapeutics. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to evaluate the stability of an antibody-drug conjugate (ADC) in plasma.
Materials:
-
Test ADC
-
Mouse, rat, or human plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 20 mM Glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Procedure:
-
Incubation:
-
Thaw plasma at 37°C.
-
Spike the test ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots.[2]
-
-
ADC Capture:
-
Add Protein A or G magnetic beads to the plasma aliquots and incubate to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
-
Elution:
-
Elute the ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
Analysis:
-
Analyze the eluted ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR).[2] A decrease in the average DAR over time indicates payload loss.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by RP-HPLC
This protocol describes the determination of DAR for an ADC using reversed-phase high-performance liquid chromatography (RP-HPLC), often after reduction of the antibody.
Materials:
-
Purified ADC
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Denaturation buffer (e.g., Guanidine-HCl)
-
RP-HPLC system with a suitable column (e.g., C4, C8)
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
Sample Preparation:
-
Reduce the ADC by incubating with DTT in denaturation buffer to separate the light and heavy chains.
-
-
HPLC Analysis:
-
Inject the reduced ADC sample onto the RP-HPLC system.
-
Separate the light and heavy chains using a gradient of the mobile phases.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.[12]
-
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a bioconjugate.
Conclusion
The evolution from traditional to next-generation maleimides represents a significant advancement in bioconjugation chemistry, offering solutions to the critical issue of conjugate instability. By promoting irreversible ring-opening or enabling disulfide re-bridging, NGMs produce more robust bioconjugates with improved in vivo performance. For researchers in drug development and related fields, the adoption of these next-generation technologies is crucial for creating safer and more effective targeted therapies. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of maleimide-based conjugation strategies.
References
- 1. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
The Strategic Advantage of N-(4-Carboxycyclohexylmethyl)maleimide in Bioconjugation
A Comparative Guide for Advanced Drug Development
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that profoundly influences the stability, efficacy, and therapeutic window of bioconjugates. In the landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a key determinant of success. This guide provides an objective comparison of N-(4-Carboxycyclohexylmethyl)maleimide (CCMM) with other common crosslinkers, highlighting its unique advantages, supported by established chemical principles and experimental methodologies.
This compound is a heterobifunctional crosslinker featuring a maleimide group for selective reaction with sulfhydryl (thiol) groups and a carboxyl group for conjugation to primary amines. This combination offers a distinct set of properties compared to more conventional crosslinkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which possesses a pre-activated N-hydroxysuccinimide (NHS) ester.
Core Advantages of CCMM Over Other Crosslinkers
The primary advantages of CCMM stem from the presence of a carboxyl group instead of a more labile activated ester. This structural difference provides greater stability and flexibility in the conjugation process.
-
Enhanced Stability in Storage and Handling: The carboxylic acid moiety of CCMM is significantly more stable in aqueous solutions and during storage compared to the highly moisture-sensitive NHS ester group found in crosslinkers like SMCC.[1] NHS esters are prone to hydrolysis, which can lead to inactivation of the crosslinker and introduce variability in conjugation efficiency.[1]
-
Controlled, Sequential Conjugation: The carboxyl group requires a separate activation step using carbodiimide chemistry (e.g., EDC with NHS or Sulfo-NHS) to become reactive towards amines.[2][3] This two-step activation and coupling process provides greater control over the conjugation reaction, minimizing unwanted side reactions and allowing for purification of the activated molecule before introducing the second biomolecule.
-
Flexibility in Reaction Conditions: The activation of the carboxyl group with EDC/NHS is most efficient at a pH of 4.5-7.2, while the subsequent reaction with amines is optimal at a pH of 7-8.[4] The maleimide group's reaction with thiols is most specific and efficient at a pH of 6.5-7.5.[5] This allows for a tailored, sequential reaction scheme where each step can be performed under its optimal pH conditions.
Comparative Performance of Crosslinkers
The choice of crosslinker has a significant impact on the physicochemical properties and in vivo performance of an ADC. The following tables summarize the key characteristics of CCMM in comparison to other commonly used crosslinkers.
Table 1: Comparison of Key Chemical and Physical Properties
| Feature | This compound (CCMM) | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide-PEGn-NHS | Cleavable Linkers (e.g., Val-Cit) |
| Amine-Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | Typically part of a peptide sequence |
| Thiol-Reactive Group | Maleimide | Maleimide | Maleimide | N/A |
| Activation Requirement | Two-step (EDC/NHS activation required for amine coupling)[2] | One-step (pre-activated NHS ester)[5] | One-step (pre-activated NHS ester)[1] | N/A |
| Stability of Unconjugated Linker | High (Carboxylic acid is stable to hydrolysis) | Low to Moderate (NHS ester is moisture-sensitive)[1] | Low to Moderate (NHS ester is moisture-sensitive)[1] | High |
| Hydrophilicity | Moderate to Low (Cyclohexane ring is hydrophobic) | Moderate to Low (Cyclohexane ring is hydrophobic) | High (PEG spacer imparts water solubility)[] | Variable (depends on peptide sequence) |
| Resulting Amide Bond Stability | Very High | Very High | Very High | Very High |
| Resulting Thioether Bond Stability | High (but susceptible to retro-Michael addition)[4] | High (cyclohexane bridge adds stability to maleimide)[] | High (but susceptible to retro-Michael addition)[4] | N/A |
Table 2: Performance Characteristics in ADC Development
| Parameter | This compound (CCMM) | SMCC | Maleimide-PEGn-NHS | Cleavable Linkers (e.g., Val-Cit) |
| Control over Conjugation | High (sequential activation and coupling) | Moderate (one-step reaction) | Moderate (one-step reaction) | N/A |
| Potential for Aggregation | Moderate (due to hydrophobicity) | Moderate (due to hydrophobicity) | Low (hydrophilic PEG reduces aggregation) | Low to Moderate |
| Payload Release Mechanism | Non-cleavable (requires antibody degradation)[] | Non-cleavable (requires antibody degradation)[8] | Non-cleavable (requires antibody degradation)[] | Cleavable (e.g., enzymatic cleavage in lysosome)[9] |
| Bystander Effect | Low (payload-linker-amino acid catabolite is charged and less cell-permeable)[8] | Low[8] | Low | High (released payload can diffuse to neighboring cells) |
| Plasma Stability | High (stable amide and thioether bonds) | High (though maleimide can undergo exchange)[10] | High (PEG can offer steric protection) | Variable (designed to be stable in plasma but cleavable in the cell)[] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for a two-step conjugation using CCMM and a standard one-step protocol for SMCC.
Protocol 1: Two-Step Conjugation Using CCMM
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a thiol-containing payload (Payload-SH).
Step 1: Activation of CCMM and Conjugation to Amine-Containing Protein
-
Reagent Preparation:
-
Dissolve the amine-containing protein (e.g., antibody) in an amine-free buffer such as 0.1 M MES, pH 5.5.
-
Dissolve CCMM in a suitable organic solvent (e.g., DMSO or DMF) and then add it to the protein solution.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the same MES buffer.
-
-
Activation and Coupling:
-
Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the protein/CCMM mixture.[4]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group of CCMM and react it with the primary amines on the protein.
-
-
Purification:
-
Remove excess crosslinker and byproducts immediately using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a phosphate buffer, pH 7.0. This step also serves to raise the pH for the subsequent maleimide reaction.
-
Step 2: Conjugation of Maleimide-Activated Protein to Thiol-Containing Payload
-
Thiol Reduction (if necessary):
-
Conjugation Reaction:
-
Immediately add the thiol-containing payload to the maleimide-activated protein solution at a 5- to 10-fold molar excess.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purify the final ADC conjugate using size exclusion chromatography (SEC) or other appropriate methods to remove excess payload and other reagents.
-
Protocol 2: One-Step Conjugation Using SMCC
This protocol describes the conjugation of an amine-containing protein to a thiol-containing payload in a sequential manner.
-
Maleimide-Activation of Protein:
-
Dissolve the amine-containing protein in a phosphate buffer, pH 7.2-7.5.
-
Add a 10- to 20-fold molar excess of SMCC (dissolved in DMSO) to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated in the same buffer.
-
-
Conjugation to Thiol-Containing Payload:
-
Follow steps 2.1 to 2.3 from Protocol 1 to prepare and conjugate the thiol-containing payload to the now maleimide-activated protein.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for ADC synthesis using CCMM and the downstream signaling pathway of a common ADC payload, Monomethyl Auristatin E (MMAE).
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 8. njbio.com [njbio.com]
- 9. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [archive.hshsl.umaryland.edu]
- 12. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(4-Carboxycyclohexylmethyl)maleimide: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential logistical and safety information for the proper disposal of N-(4-Carboxycyclohexylmethyl)maleimide (CAS No. 64987-82-2), a sulfhydryl crosslinking reagent commonly used in drug development and proteomics research.[1][2][3] Adherence to these procedures is critical for maintaining a safe and regulatory-compliant laboratory environment.
I. Chemical and Hazard Profile
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[5]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be managed through an approved hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste.
-
Segregation and Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: this compound
-
CAS Number: 64987-82-2
-
Associated Hazards (based on related compounds, e.g., "Toxic," "Corrosive").[5]
-
Accumulation Start Date.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Provide the EHS office with a complete and accurate inventory of the waste container's contents.
-
IV. Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the spill is contained.
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Absorb: For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[5] Avoid generating dust.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent and collect all decontamination materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks and maintaining a compliant and safe working environment. For any uncertainties, always consult your institution's specific chemical hygiene plan and EHS professionals.
References
Personal protective equipment for handling N-(4-Carboxycyclohexylmethyl)maleimide
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first and most critical line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling N-(4-Carboxycyclohexylmethyl)maleimide.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[5] For prolonged or frequently repeated contact, consider double gloving or using gloves with a higher protection class (breakthrough time > 240 minutes).[5][6] |
| Eyes | Safety goggles | Chemical safety goggles are essential to protect against splashes and dust.[5][7] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a significant risk of splashing during solution preparation or other handling procedures.[5][6][8] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination.[5] Consider an apron (e.g., PVC) for added protection during large-scale operations.[6] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine powders.[5][7] Use in a well-ventilated area is mandatory.[5] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a systematic approach from preparation to experimental use.
1. Preparation and Engineering Controls:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[5]
-
Verify that a safety shower and eyewash station are readily accessible and operational.[5][7]
-
All handling of solid this compound should be conducted within a chemical fume hood to prevent the inhalation of any fine powders.[5]
2. Handling the Solid Compound:
-
Minimize dust generation and accumulation.[7]
-
When weighing, use a balance inside the fume hood or an enclosure.
-
Prepare solutions by adding the solvent to the solid to minimize dust generation.[5]
3. Storage:
-
Store the compound in a cool, dry, well-ventilated area away from incompatible substances.[7] Recommended storage is at 2-8°C in a refrigerator.[9]
-
Keep the container tightly closed when not in use.[7]
-
Protect the compound from moisture and light.[5] Storing under an inert gas atmosphere is recommended.[5]
-
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[10]
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
